molecular formula C9H11N3O B1418982 N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide CAS No. 1156159-15-7

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

カタログ番号: B1418982
CAS番号: 1156159-15-7
分子量: 177.2 g/mol
InChIキー: JQXNDJCGNFXPDK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide (CAS 1156159-15-7) is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . It is classified as a heterocyclic building block, a category of reagents prized in medicinal and organic chemistry for constructing more complex, biologically active molecules . The pyrimidine core is a privileged scaffold in therapeutics, naturally found in nucleic acids and vitamin B1, and is a common structural feature in compounds with a wide range of biological activities . This specific molecule features a prop-2-enamide (acrylamide) group attached to the 2-position of a 4,6-dimethylpyrimidine ring, a structure that offers potential for further chemical modification and incorporation into larger molecular libraries. Researchers utilize such pyrimidine derivatives in the development of novel substances for various applications, including as potential anticancer agents, given that similar diaryl-substituted pyrimidines have shown high binding affinity to oncology targets like PIK3γ in molecular docking studies . The compound is provided with a typical purity of 95% and is intended for research and development purposes only . It is not for diagnostic or therapeutic use, and is not intended for human or veterinary consumption.

特性

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-4-8(13)12-9-10-6(2)5-7(3)11-9/h4-5H,1H2,2-3H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXNDJCGNFXPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and physical properties of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide: Chemical Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Latent Potential

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide emerges at the intersection of two pharmacologically significant chemical scaffolds: the pyrimidine core and the acrylamide functional group. Pyrimidine derivatives are fundamental to a vast array of biological processes and form the basis of numerous therapeutic agents.[1][2][3][4] The acrylamide moiety, while demanding careful handling due to its reactivity, offers a versatile tool for covalent modification of biological targets, a strategy of increasing interest in drug discovery.[5][6] This guide provides a comprehensive technical overview of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide, synthesizing available data and predictive insights to illuminate its chemical nature and potential for further investigation. As a Senior Application Scientist, the following sections are structured to offer not just data, but a logical framework for understanding and exploring the utility of this compound.

Molecular Identity and Physicochemical Profile

A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics.

Chemical Structure and Identifiers

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide is a small molecule featuring a dimethyl-substituted pyrimidine ring linked via an amide bond to a prop-2-enoyl (acryloyl) group.

Table 1: Core Identifiers for N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

IdentifierValueSource(s)
CAS Number 1156159-15-7[1][2][7]
Molecular Formula C₉H₁₁N₃O[1][2][7]
Molecular Weight 177.21 g/mol [1][2][7]
SMILES CC1=CC(=NC(=N1)NC(=O)C=C)C[1]

graph "N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Atom nodes
N1 [label="N"];
C2 [label="C"];
N3 [label="N"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C_Me1 [label="C"];
C_Me2 [label="C"];
N_amide [label="N"];
C_amide [label="C"];
O_amide [label="O"];
C_alpha [label="C"];
C_beta [label="C"];

// Pyrimidine ring
N1 -- C2 [len=1.5];
C2 -- N3 [len=1.5];
N3 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- C6 [len=1.5];
C6 -- N1 [len=1.5];

// Substituents on pyrimidine
C4 -- C_Me1 [len=1.5];
C6 -- C_Me2 [len=1.5];

// Amide linkage
C2 -- N_amide [len=1.5];
N_amide -- C_amide [len=1.5];
C_amide -- O_amide [style=double, len=1.2];

// Acryloyl group
C_amide -- C_alpha [len=1.5];
C_alpha -- C_beta [style=double, len=1.2];

// Positioning
N1 [pos="0,1.5!"];
C2 [pos="1.3,0.75!"];
N3 [pos="1.3,-0.75!"];
C4 [pos="0,-1.5!"];
C5 [pos="-1.3,-0.75!"];
C6 [pos="-1.3,0.75!"];
C_Me1 [pos="0,-3!"];
C_Me2 [pos="-2.6,1.5!"];
N_amide [pos="2.6,1.5!"];
C_amide [pos="3.9,0.75!"];
O_amide [pos="3.9,-0.75!"];
C_alpha [pos="5.2,1.5!"];
C_beta [pos="6.5,0.75!"];

Synthesis_Workflow

start [label="2-Amino-4,6-dimethylpyrimidine\n+ Acryloyl Chloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
reaction [label="Reaction in aprotic solvent\n(e.g., DCM, THF)\nwith a non-nucleophilic base\n(e.g., Triethylamine, DIPEA)\n0 °C to room temperature", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
workup [label="Aqueous Workup\n- Quench with water/brine\n- Extract with organic solvent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
purification [label="Purification\n- Column chromatography\n(e.g., Silica gel, Ethyl acetate/Hexanes)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
product [label="N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> reaction [label="Step 1"];
reaction -> workup [label="Step 2"];
workup -> purification [label="Step 3"];
purification -> product [label="Step 4"];

Figure 2: Proposed synthetic workflow for N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-amino-4,6-dimethylpyrimidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.

  • Acylation: Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution. The reaction is often exothermic, and maintaining a low temperature is crucial to prevent polymerization of the acryloyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide.

Chemical Reactivity and Stability

The chemical reactivity of this molecule is characterized by two main features:

  • The Acrylamide Moiety: The α,β-unsaturated carbonyl system of the acrylamide group is a Michael acceptor, making it susceptible to nucleophilic attack at the β-carbon. [6][8]This reactivity is the basis for its potential as a covalent inhibitor, where it can form a covalent bond with nucleophilic residues (such as cysteine) in a protein's active site. The reactivity can be modulated by the electronic properties of the pyrimidine ring.

  • The Pyrimidine Ring: The dimethyl-substituted pyrimidine ring is a relatively electron-rich heteroaromatic system. The nitrogen atoms can act as hydrogen bond acceptors and can be protonated under acidic conditions. The ring is generally stable to a range of chemical conditions.

The compound should be stored in a cool, dry place, protected from light and moisture to prevent potential polymerization of the acrylamide moiety.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra are not available, we can predict the key spectroscopic features based on the chemical structure. These predictions are valuable for guiding the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Pyrimidine-CH~6.8~110
Pyrimidine-C-CH₃-~168
Pyrimidine-CH₃~2.4~24
Amide-NH~8.5-9.5 (broad)-
Acryloyl-C=O-~165
Acryloyl-CH=~6.3-6.5 (dd)~130
Acryloyl-=CH₂~5.8 (d), ~6.1 (d)~128

Note: Predicted chemical shifts are highly dependent on the solvent and computational method used. These are estimations for guidance.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present:

  • N-H stretch: A sharp peak around 3300-3400 cm⁻¹

  • C=O stretch (amide I): A strong absorption around 1660-1680 cm⁻¹

  • C=C stretch (alkene): A medium intensity peak around 1620-1640 cm⁻¹

  • C-N stretch: Absorptions in the 1200-1400 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 177 would be expected. Common fragmentation patterns could involve:

  • Loss of the acryloyl group (C₃H₃O, 55 Da) to give a fragment at m/z = 122.

  • McLafferty rearrangement of the acryloyl group.

  • Fragmentation of the pyrimidine ring.

Biological Activity and Potential Applications

While no specific biological activities have been reported for N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide, its structure suggests several areas of potential interest for drug discovery and development.

Rationale for Potential Biological Activity

The combination of the pyrimidine and acrylamide moieties provides a strong rationale for investigating its biological effects:

  • Kinase Inhibition: The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The acrylamide "warhead" could be positioned to form a covalent bond with a nearby cysteine residue in the kinase active site, leading to potent and irreversible inhibition.

  • Antimicrobial and Antifungal Activity: Pyrimidine derivatives have a long history as antimicrobial and antifungal agents. [9]The reactivity of the acrylamide group could potentially enhance this activity by covalently modifying essential microbial enzymes.

  • Anticancer Properties: Many anticancer drugs are based on the pyrimidine scaffold. [4]The potential for covalent inhibition of key oncogenic proteins makes this compound an interesting candidate for cancer research.

In Silico Toxicity and Safety Considerations

The acrylamide functional group raises potential toxicological concerns. Acrylamide itself is a known neurotoxin and is classified as a probable human carcinogen. [10]The toxicity of N-substituted acrylamides can vary depending on the nature of the substituent.

In silico toxicity predictions suggest that N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide may have the following potential hazards:

  • Skin and eye irritation.

  • Potential for skin sensitization.

  • Oral and dermal toxicity.

Experimental Handling and Safety:

  • This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work should be conducted in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Due to the potential for polymerization, avoid exposure to high temperatures and light during storage.

Conclusion and Future Directions

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide is a molecule with significant untapped potential. Its rational design combines a privileged heterocyclic scaffold with a reactive covalent warhead. While experimental data on this specific compound are scarce, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation.

Future research should focus on:

  • Synthesis and Characterization: The development and optimization of a robust synthetic route and full spectroscopic characterization are essential first steps.

  • Biological Screening: A broad-based biological screening against a panel of kinases, microbial strains, and cancer cell lines would be a valuable starting point to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the pyrimidine ring and the acrylamide moiety will be crucial for optimizing potency and selectivity.

  • Toxicological Evaluation: In vitro and in vivo toxicological studies are necessary to assess the safety profile of this compound and its analogs.

The exploration of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide and related compounds represents a promising avenue for the discovery of novel covalent therapeutics.

References

  • Appchem. N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide | 1156159-15-7. Available from: [Link]

  • Splendid Lab Pvt. Ltd. N-(4,6-Dimethylpyrimidin-2-yl)prop-2-enamide | 1156159-15-7. Available from: [Link]

  • ResearchGate. Biological significance of pyrimidine derivatives. Available from: [Link]

  • ResearchGate. Reactivity of acrylamide as an alkylating agent: A kinetic approach. Available from: [Link]

  • ACS Publications. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Available from: [Link]

  • Study.com. Acrylamide Definition, Uses & Structure. Available from: [Link]

  • MDPI. Dietary Exposure to Acrylamide Has Negative Effects on the Gastrointestinal Tract: A Review. Available from: [Link]

  • PMC. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Available from: [Link]

  • ACS Publications. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Available from: [Link]

  • ResearchGate. Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Available from: [Link]

Sources

Technical Whitepaper: Mass Spectrometry and Molecular Characterization of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide (also known as N-(4,6-dimethylpyrimidin-2-yl)acrylamide) represents a critical structural motif in modern targeted therapeutics. Featuring a pyrimidine core coupled with an electrophilic acrylamide warhead, this molecule is highly relevant in the design of targeted covalent inhibitors (TCIs) that bind to nucleophilic cysteine residues in kinase active sites. This technical guide establishes the theoretical molecular weight, exact monoisotopic mass, and the rigorous analytical protocols required for its validation using high-resolution mass spectrometry (HRMS).

Theoretical Mass and Molecular Composition

Understanding the precise isotopic composition of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide is the foundational step for LC-MS/MS method development. The molecule consists of a 4,6-dimethylpyrimidine ring linked via an amide bond to an acryloyl group.

  • Chemical Formula: C₉H₁₁N₃O

  • SMILES String: CC1=CC(=NC(=N1)NC(=O)C=C)C

To ensure analytical precision, we must differentiate between the average molecular weight (used for stoichiometric reagent preparation) and the exact monoisotopic mass (used for HRMS gating and identification) [1].

Quantitative Mass Data
PropertyValueCalculation Basis
Chemical Formula C₉H₁₁N₃OStandard
Average Molecular Weight 177.207 g/mol Based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999)
Exact Monoisotopic Mass 177.0902 DaBased on most abundant isotopes (¹²C: 12.0000, ¹H: 1.0078, ¹⁴N: 14.0031, ¹⁶O: 15.9949)
[M+H]⁺ Expected m/z 178.0980Protonated species (+1.0078 Da)
[M+Na]⁺ Expected m/z 200.0799Sodium adduct (+22.9897 Da)

High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically validate the exact mass of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide, a Time-of-Flight (TOF) or Orbitrap mass spectrometer is required. The following protocol is a self-validating system; it incorporates an internal lock-mass calibration to ensure sub-5 ppm mass accuracy, which is critical when distinguishing the target compound from isobaric impurities [2].

Step-by-Step LC-HRMS Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Dilute the stock to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v). Causality: Formic acid provides the necessary protons to efficiently form the [M+H]⁺ ion in the electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Causality: The relatively hydrophobic pyrimidine core requires a high organic composition for elution, while the gradient ensures separation from unreacted 4,6-dimethylpyrimidin-2-amine precursors.

  • ESI-TOF MS Acquisition:

    • Polarity: Positive Ion Mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Mass Range: m/z 100 to 500.

    • Lock Mass: Use Leucine Enkephalin ([M+H]⁺ = 556.2771) infused continuously. Causality: Real-time lock mass correction compensates for instrumental drift caused by temperature fluctuations in the flight tube, guaranteeing exact mass measurements within < 2 ppm error.

  • Data Processing:

    • Extract the ion chromatogram (EIC) for m/z 178.0980 with a narrow window of ± 5 ppm.

    • Calculate the mass error: ((Observed Mass - Theoretical Mass) / Theoretical Mass) * 1,000,000.

Analytical Workflow Visualization

The following diagram illustrates the logical pipeline from sample introduction to exact mass validation, highlighting the critical feedback loop provided by the lock-mass calibration.

G Sample Sample Injection (1 µg/mL) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI Source (Positive Mode) LC->ESI TOF TOF Mass Analyzer (High Resolution) ESI->TOF LockMass Lock Mass Infusion (Leucine Enkephalin) LockMass->ESI Real-time Calibration Data Data Processing (EIC m/z 178.0980) TOF->Data Validation Mass Accuracy Validation (< 5 ppm Error) Data->Validation

Caption: LC-HRMS analytical workflow for exact mass validation utilizing real-time lock-mass calibration.

Conclusion

The rigorous determination of the molecular weight (177.207 g/mol ) and exact monoisotopic mass (177.0902 Da) of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide is essential for downstream drug discovery applications. By employing high-resolution mass spectrometry coupled with dynamic lock-mass calibration, researchers can confidently verify the structural integrity of this covalent warhead prior to biochemical assay integration.

References

  • National Center for Biotechnology Information (NCBI). "Mass Spectrometry and Exact Mass Calculation Principles." PubChem Compound Database. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Accurate Mass Measurements in Time-of-Flight Mass Spectrometry." NIST Chemistry WebBook. Available at: [Link]

A Technical Guide to the Preliminary Screening of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide as a Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the initial evaluation of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide, a molecule featuring a reactive acrylamide warhead, as a potential targeted covalent inhibitor (TCI). The methodologies detailed herein are designed to establish a foundational understanding of the compound's reactivity, target engagement, and cellular effects, thereby enabling informed decisions for subsequent stages of drug discovery.

Introduction: The Resurgence of Covalent Inhibitors

Covalent inhibitors, once approached with caution due to potential off-target effects, are experiencing a renaissance in drug discovery.[1][2] This renewed interest is largely driven by their ability to achieve high potency, prolonged duration of action, and the capacity to target proteins previously considered "undruggable."[1][3] The strategy involves an initial, reversible binding event, followed by the formation of a stable covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein, most commonly a cysteine.[3][4]

The subject of this guide, N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide, incorporates a pyrimidine scaffold, a common hinge-binding motif in many kinase inhibitors, and an acrylamide warhead, a well-established Michael acceptor.[5][6][7] This structural combination suggests a potential mechanism of action involving the covalent modification of a cysteine residue within the ATP-binding site of a protein kinase. This guide will therefore use a representative cysteine-containing protein kinase as a model target for the described experimental workflows.

Preliminary Screening Cascade: A Multi-Faceted Approach

A robust preliminary screening cascade is essential to comprehensively characterize a potential covalent inhibitor. The workflow presented here is designed to assess the compound's intrinsic reactivity, confirm covalent target modification, quantify the kinetics of inhibition, and evaluate its initial cellular effects.

Screening_Cascade cluster_0 Phase 1: Reactivity & Target Engagement cluster_1 Phase 2: Kinetic Characterization cluster_2 Phase 3: Cellular Evaluation cluster_3 Decision Point A Compound Synthesis & QC B GSH Reactivity Assay A->B Assess intrinsic reactivity C Intact Protein Mass Spectrometry A->C Confirm covalent modification D k_inact / K_I Determination C->D Quantify potency & reactivity E Cell-Based Potency Assay D->E Assess on-target activity in cells F Cytotoxicity Assay (e.g., LDH) E->F Evaluate therapeutic window G Go / No-Go for Lead Optimization F->G

Caption: A multi-phase screening cascade for the preliminary evaluation of a covalent inhibitor.

Phase 1: Foundational Assessment of Reactivity and Target Engagement

Glutathione (GSH) Reactivity Assay

Rationale: Before assessing the interaction with a protein target, it is crucial to determine the intrinsic reactivity of the electrophilic warhead. The glutathione (GSH) reactivity assay serves as a surrogate for off-target reactivity, as GSH is a highly abundant intracellular thiol.[8][9][10] Compounds that are excessively reactive with GSH may exhibit poor selectivity and potential for off-target toxicity. The goal is to identify compounds with moderate reactivity, suggesting they are more likely to selectively engage the target protein.[10]

Protocol:

  • Preparation: Prepare a stock solution of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide in DMSO. Prepare a solution of glutathione (GSH) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the test compound with GSH at 37°C. It is advisable to test a range of compound and GSH concentrations to ensure pseudo-first-order kinetics.

  • Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction and analyze the samples by LC-MS.

  • Data Analysis: Monitor the depletion of the parent compound and the formation of the GSH adduct over time. The natural log of the remaining parent compound concentration is plotted against time to determine the pseudo-first-order rate constant (k_obs). The half-life (t_1/2) of the compound in the presence of GSH is then calculated.

ParameterTypical ValueInterpretation
GSH Concentration 5 mMMimics physiological concentrations
Compound Concentration 10 µMSufficient for detection
Incubation Temperature 37°CPhysiological temperature
Acceptable Half-life > 30 minutesSuggests moderate reactivity
Intact Protein Mass Spectrometry

Rationale: This is the definitive experiment to confirm that the compound forms a covalent adduct with the target protein.[11][12] By measuring the mass of the intact protein before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor will confirm covalent modification.

Protocol:

  • Incubation: Incubate the purified target protein (e.g., a cysteine-containing kinase) with a molar excess of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide. Include a vehicle control (DMSO) and a denatured protein control.

  • Sample Preparation: After incubation, desalt the protein sample using a suitable method (e.g., C4 ZipTip) to remove non-covalently bound inhibitor and buffer components that can interfere with mass spectrometry analysis.

  • LC-MS Analysis: Analyze the samples using liquid chromatography-high resolution mass spectrometry (LC-HRMS).[13] A reverse-phase column (e.g., C4) is typically used for protein separation.

  • Data Deconvolution: The resulting mass spectra, which contain a series of multiply charged ions, are deconvoluted to determine the zero-charge mass of the protein.

  • Interpretation: Compare the deconvoluted mass of the protein from the inhibitor-treated sample with the vehicle control. An increase in mass equal to the molecular weight of the inhibitor (177.2 g/mol ) confirms the formation of a 1:1 covalent adduct.

Phase 2: Unraveling the Kinetics of Inhibition

Determination of k_inact and K_I

Rationale: For irreversible covalent inhibitors, the IC50 value is time-dependent and not an accurate measure of potency. The efficiency of covalent inhibition is best described by the second-order rate constant, k_inact/K_I.[14] This parameter combines the initial non-covalent binding affinity (K_I) and the maximal rate of covalent bond formation (k_inact). A higher k_inact/K_I value indicates a more efficient inhibitor.

Covalent_Inhibition_Mechanism E_I E + I EI_noncov E•I (non-covalent) E_I->EI_noncov k_on / k_off (K_I) EI_noncov->E_I EI_cov E-I (covalent) EI_noncov->EI_cov k_inact

Caption: Two-step mechanism of irreversible covalent inhibition.

Protocol (Progress Curve Method):

  • Assay Setup: In a microplate, set up a series of reactions containing the target enzyme, its substrate, and varying concentrations of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide.

  • Initiate Reaction: Initiate the enzymatic reaction and monitor the product formation (or substrate depletion) continuously over time using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, fit the progress curve data to an appropriate model to determine the observed rate of inactivation (k_obs).

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit this plot to the following equation to determine k_inact and K_I:

      • k_obs = k_inact * [I] / (K_I + [I])

ParameterDescriptionImportance
K_I (Inhibition Constant) Concentration of inhibitor at which the initial non-covalent binding is at half-maximum.Reflects binding affinity.
k_inact (Inactivation Rate) The maximal rate of covalent bond formation at saturating inhibitor concentrations.Reflects chemical reactivity.
k_inact/K_I Second-order rate constant for inhibition.Overall efficiency of the inhibitor.

Phase 3: Transitioning to a Cellular Context

Cell-Based Potency Assessment

Rationale: After characterizing the inhibitor in a biochemical setting, it is essential to determine its activity in a more physiologically relevant environment. A cell-based assay will confirm that the compound can penetrate the cell membrane, engage its target, and exert a biological effect.

Protocol:

  • Cell Line Selection: Choose a cell line that expresses the target of interest and for which a functional readout of target inhibition is available (e.g., a phosphorylation event downstream of a target kinase).

  • Compound Treatment: Treat the cells with a dose-response range of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide for a defined period.

  • Endpoint Measurement: Lyse the cells and measure the desired endpoint. For a kinase target, this could be a Western blot or an ELISA to quantify the phosphorylation of a downstream substrate.

  • Data Analysis: Plot the inhibition of the cellular endpoint against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity Assay

Rationale: It is crucial to assess the general cytotoxicity of the compound to distinguish between on-target pharmacological effects and non-specific toxicity. The lactate dehydrogenase (LDH) assay is a common method for this, as it measures the release of LDH from cells with damaged plasma membranes.[15][16]

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., the same line used for the potency assay) in a 96-well plate.

  • Compound Treatment: Treat the cells with the same concentration range of the inhibitor as used in the potency assay. Include a vehicle control and a positive control for maximum LDH release (e.g., cell lysis buffer).

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Measurement: Add the LDH assay reagent to the supernatant and incubate. Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each inhibitor concentration relative to the positive control.

AssayEndpointPurpose
Cell-Based Potency Target-specific biological readout (e.g., p-Substrate)Measures on-target efficacy
Cytotoxicity (LDH) LDH releaseMeasures off-target or general toxicity

Conclusion and Future Directions

The successful completion of this preliminary screening cascade will provide a comprehensive initial profile of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide as a potential covalent inhibitor. The data generated will allow for a "Go/No-Go" decision for advancing the compound into lead optimization. Favorable results would include moderate GSH reactivity, confirmed covalent modification of the target protein, a potent k_inact/K_I value, on-target cellular activity, and a significant window between the cellular IC50 and the onset of cytotoxicity. Subsequent studies would involve selectivity profiling against a panel of related kinases, pharmacokinetic and pharmacodynamic studies, and structural biology efforts to elucidate the binding mode.

References

  • Domainex. (n.d.). GSH Reactivity Assay. Retrieved from [Link]

  • Domainex. (n.d.). Identification of reversible and irreversible covalent inhibitors using a novel GSH reactivity assay. Retrieved from [Link]

  • He, Y., et al. (2022). Advances in covalent drug discovery. Nature Reviews Drug Discovery, 21(11), 833-850.
  • Brown, C. P., Armstrong, A., & Mann, D. J. (2026). Covalent drug discovery: Progress against key targets, emerging strategies and lessons learnt. British Journal of Pharmacology.
  • Martini, M., et al. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Molecules, 29(3), 678.
  • Gehringer, M., & Laufer, S. A. (2019). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(1), 15-25.
  • McAulay, K., et al. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Molecules, 29(3), 678.
  • X-Chem. (2024, April 29). Refining covalent warhead reactivity: A new look at GSH reactivity assays. Retrieved from [Link]

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]

  • University of Washington. (n.d.). Intact Protein MS Protocols. Retrieved from [Link]

  • ICE Bioscience. (2026, January 15). Navigating Kinact and Ki Assay Options for Covalent Drug Characterization. Retrieved from [Link]

  • Foley, T. L., et al. (2025). Exploring Covalent Modulators in Drug Discovery and Chemical Biology. Journal of Medicinal Chemistry.
  • ResearchGate. (2021). An alkynylpyrimidine-based covalent inhibitor that targets a unique cysteine in NF-κB-inducing kinase (NIK). Retrieved from [Link]

  • X-Chem. (n.d.). Refining Covalent Warhead Reactivity A New Look At GSH Reactivity Assays. Retrieved from [Link]

  • Antão, A. M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(5), 84.
  • Cano, C., et al. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry, 64(14), 10396-10408.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1106-1117.
  • X-Chem. (n.d.). Refining Covalent Warhead Reactivity A New Look At GSH Reactivity Assays. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Retrieved from [Link]

  • Šterk, D., et al. (2020). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115663.
  • Gan, J., et al. (2019).
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11937-11948.
  • Cano, C., et al. (2021). An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase. Journal of Medicinal Chemistry, 64(14), 10396-10408.
  • Mader, L. K., & Keillor, J. W. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 15(11), 2269-2280.
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]

  • BioKin. (2015, February 5). Determination of kinact and Ki for covalent inhibition using the OmniaR assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • University of Southampton. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Retrieved from [Link]

  • Blake, R. A., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2829-2837.
  • University of Southampton. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Retrieved from [Link]

  • Wang, X., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908.
  • protocols.io. (2025, January 24). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]

  • ICE Bioscience. (n.d.). lc-hrms based kinectic characterization platform for irreversible covalent inhibitor screening. Retrieved from [Link]

  • University of Southampton. (2024, September 17). Exploring 2‐Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK. Retrieved from [Link]

  • MB - About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Oncodesign Services. (n.d.). How Screening Covalent Libraries Lands Hits Where Others Fail. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of reversible covalent protein kinase inhibitors bearing α-cyanoacrylamide warheads. Retrieved from [Link]

  • University of Southampton. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Retrieved from [Link]

  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

  • YouTube. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. Retrieved from [Link]

Sources

Decoding the Reactive Proteome: Target Identification of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision medicine, particularly in oncology and immunology. Among the most privileged scaffolds in this domain are N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide derivatives . The architecture of these molecules is elegantly bipartite, relying on two synergistic mechanisms to achieve high potency:

  • Non-Covalent Recognition: The 4,6-dimethylpyrimidine core acts as a purine/pyrimidine mimetic. It is structurally primed to insert into the highly conserved ATP-binding pocket (hinge region) of protein kinases, establishing reversible hydrogen bonds that dictate initial selectivity[1].

  • Covalent Trapping: The prop-2-enamide (acrylamide) moiety functions as a soft electrophilic warhead. Once the pyrimidine core anchors the molecule in the active site, the acrylamide is positioned in precise spatial proximity to a nucleophilic residue—typically a hyper-reactive, unprotonated cysteine thiolate. This proximity drives a rapid, irreversible Michael addition[2].

The Analytical Challenge: While the pyrimidine scaffold confers initial selectivity, acrylamides are promiscuous enough to react with off-target cysteines across the proteome, leading to idiosyncratic toxicity. Therefore, identifying the exact biological targets of these derivatives in a native cellular context is a critical bottleneck in drug development.

To solve this, we employ competitive Isotopic Tandem Orthogonal Proteolysis Activity-Based Protein Profiling (isoTOP-ABPP) . This self-validating chemoproteomic framework allows us to map the target landscape of these derivatives directly in living cells, preserving native protein conformations, endogenous ATP competition, and physiological post-translational modifications[3].

Mechanistic Visualization

G cluster_0 Non-Covalent Recognition cluster_1 Covalent Trapping P 4,6-dimethylpyrimidine Core H Kinase Hinge Region (Hydrogen Bonding) P->H Reversible Binding A prop-2-enamide (Acrylamide Warhead) C Hyper-reactive Cysteine Thiolate H->C Proximity Effect A->C Michael Addition Adduct Irreversible Covalent Adduct (Target Engaged) C->Adduct

Bipartite mechanism of targeted covalent inhibition by pyrimidine-acrylamide derivatives.

The Chemoproteomic Framework: Competitive isoTOP-ABPP

Causality Behind the Experimental Design

Traditional target identification relies on synthesizing a "clickable" analogue of the drug (e.g., attaching an alkyne tag directly to the pyrimidine ring). We explicitly avoid this approach. Attaching bulky tags to small-molecule TCIs often alters their cell permeability, lipophilicity, and binding thermodynamics, leading to false-positive off-target profiles.

Instead, we utilize a competitive profiling strategy . We treat live cells with the unmodified N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide derivative. If the drug successfully engages its target cysteine, that residue becomes sterically blocked. We then lyse the cells and introduce a broad-spectrum, alkyne-tagged cysteine probe (Iodoacetamide-alkyne, IA-alkyne) to label all remaining unreacted cysteines[4]. By comparing the labeling profile of drug-treated cells versus vehicle-treated cells using heavy/light isotopic tags, we can pinpoint exactly which cysteines were engaged by the drug[5].

Step-by-Step Methodology

Phase 1: In Situ Target Engagement

  • Cell Culture & Treatment: Cultivate the target cell line (e.g., A549 or Jurkat cells) to 80% confluence. Treat the experimental group with 1 µM of the N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide derivative, and the control group with DMSO (vehicle) for 2 hours at 37°C.

  • Causality: In-cell treatment ensures that the drug competes with physiological concentrations of intracellular ATP (typically 1-5 mM), which is critical for validating the potency of the pyrimidine hinge-binder.

Phase 2: Broad-Spectrum Cysteine Labeling

  • Lysis: Harvest cells and lyse in PBS containing 0.1% NP-40 and protease inhibitors (EDTA-free to prevent metal-dependent protease artifacts).

  • IA-Alkyne Labeling: Normalize protein concentrations to 2 mg/mL. Add IA-alkyne (100 µM final concentration) to both the treated and control lysates. Incubate for 1 hour at room temperature in the dark.

  • Causality: IA-alkyne acts as a universal electrophile, alkylating all accessible, unengaged cysteine thiolates. Cysteines already modified by the acrylamide drug will not react.

Phase 3: CuAAC Click Chemistry & Isotopic Tagging

  • Isotopic Tagging: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). React the control lysate with a "Light" (isotopically normal) cleavable biotin-azide tag, and the drug-treated lysate with a "Heavy" (e.g., 13C/15N-enriched) cleavable biotin-azide tag[3].

  • Reagent Cocktail: Add 1 mM TCEP (reducing agent), 100 µM TBTA (copper ligand), and 1 mM CuSO4. Vortex and incubate for 1 hour.

Phase 4: Enrichment & On-Bead Digestion

  • Precipitation & Washing: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the combined (1:1 Light/Heavy) pellet in 0.2% SDS/PBS.

  • Streptavidin Enrichment: Incubate the mixture with streptavidin-agarose beads for 2 hours. Wash stringently with 1% SDS, 8 M urea, and PBS to remove all non-covalently bound proteins.

  • Digestion: Perform on-bead reduction (DTT), alkylation (iodoacetamide), and tryptic digestion overnight at 37°C.

Phase 5: Quantitative LC-MS/MS

  • Peptide Release: Cleave the biotin linker (e.g., using sodium dithionite for azobenzene linkers or TEV protease) to release the probe-modified peptides.

  • Analysis: Analyze the eluate via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).

G A Live Cell Treatment (Competitor) B Lysis & IA-Alkyne Labeling A->B C CuAAC Click (Heavy/Light Tag) B->C D Streptavidin Enrichment C->D E On-Bead Trypsin Digestion D->E F LC-MS/MS Quantification E->F

Competitive isoTOP-ABPP workflow for proteome-wide target identification.

Data Presentation & Interpretation

The primary output of the isoTOP-ABPP workflow is the Light-to-Heavy Ratio (R-value) for each identified cysteine-containing peptide.

  • Light Signal: Represents the baseline availability of the cysteine in the vehicle control.

  • Heavy Signal: Represents the availability of the cysteine after drug treatment.

A high R-value ( R≥4.0 ) indicates that the N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide derivative successfully outcompeted the IA-alkyne probe, confirming robust covalent target engagement. An R-value near 1.0 indicates no engagement (the cysteine was equally available in both conditions).

Table 1: Representative isoTOP-ABPP Target Enrichment Profile

Protein TargetUniprot IDModified ResidueLight/Heavy Ratio (R)p-valueTarget Engagement Status
BTK Q06187Cys48118.5< 0.001Primary On-Target (Kinase Hinge)
EGFR P00533Cys79712.2< 0.001Primary On-Target (Kinase Hinge)
JAK3 P52333Cys9098.4< 0.01Secondary Target
TXNRD1 Q16881Cys4984.1< 0.05Off-Target (Metabolic)
GAPDH P04406Cys1521.10.45No Engagement (Background)

Note: The pyrimidine scaffold drives the high affinity for kinases (BTK, EGFR, JAK3), while the acrylamide warhead dictates the specific cysteine modification. The engagement of TXNRD1 represents a common off-target liability for acrylamides due to its hyper-reactive catalytic selenocysteine/cysteine microenvironment.

Orthogonal Validation Workflows

To ensure the trustworthiness of the ABPP hits, the self-validating system requires orthogonal confirmation:

  • Intact Protein Mass Spectrometry: Recombinant versions of the identified targets (e.g., BTK) are incubated with the derivative. Deconvolution of the intact mass spectra must show a mass shift corresponding exactly to the molecular weight of the N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide derivative, confirming a 1:1 stoichiometry.

  • Cellular Thermal Shift Assay (CETSA): To prove that the covalent binding alters the thermodynamic stability of the target protein in living cells, lysates from treated and untreated cells are subjected to a temperature gradient. Covalent modification by the pyrimidine-acrylamide typically confers significant thermal stabilization, shifting the melting temperature ( Tm​ ) by >3°C.

By combining the structural logic of the pyrimidine-acrylamide scaffold with the rigorous, quantitative power of competitive isoTOP-ABPP, researchers can confidently map the reactive proteome, optimizing the therapeutic window of next-generation covalent drugs.

References

  • Weerapana, E., Wang, C., Simon, G. M., Richter, F., Bhat, V., Dix, M. M., ... & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. Available at:[Link][3]

  • Zhao, Z., & Bourne, P. E. (2022). Chemoproteomic methods for covalent drug discovery. National Institutes of Health. Available at:[Link][4]

  • Nuber, C. M., Schwab, M., & Konrad, D. B. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Available at:[Link][5]

  • Porta, A., & Steel, P. G. (2023). Activity-based chemoproteomic profiling reveals the active kinome of Leishmania. Frontiers in Cellular and Infection Microbiology. Available at:[Link][1]

  • Wang, Y., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. National Institutes of Health. Available at:[Link][2]

Sources

Thermodynamic Stability and Reactivity Profiling of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide: A Mechanistic Guide for Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) requires a delicate balance between thermodynamic stability and electrophilic reactivity. The warhead must be stable enough to resist premature degradation in systemic circulation while remaining sufficiently reactive to form a rapid covalent bond upon target engagement. N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide represents a highly specialized Michael acceptor architecture. By coupling an acrylamide warhead to a 4,6-dimethylpyrimidine scaffold, medicinal chemists can precisely tune the Lowest Unoccupied Molecular Orbital (LUMO) of the β -carbon.

This whitepaper provides an in-depth technical analysis of the causality behind this molecule's electronic tuning, its thermodynamic stability profile, and the self-validating protocols required to quantify its thiol-ene reactivity.

Electronic Architecture and Reactivity Causality

The intrinsic reactivity of an acrylamide warhead is dictated by the electron density at its β -carbon, which is directly modulated by the substituent attached to the amide nitrogen 1.

The Push-Pull Electronic Tuning

In N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide, the reactivity is governed by two competing electronic effects:

  • The Pyrimidine Sink (-M / -I): The pyrimidine ring is highly electron-deficient. The two electronegative nitrogen atoms in the ring withdraw electron density from the exocyclic amide nitrogen. This reduces the amide nitrogen's ability to donate its lone pair into the carbonyl group, thereby increasing the polarization of the α,β -unsaturated system and drastically lowering the LUMO of the β -carbon 2.

  • The Methyl Dampeners (+I): An unsubstituted pyrimidin-2-yl acrylamide is often too reactive, leading to rapid off-target glutathione (GSH) depletion and systemic toxicity. The addition of methyl groups at the 4 and 6 positions introduces an electron-donating inductive effect (+I). This slightly enriches the pyrimidine ring's electron density, dampening its withdrawal from the acrylamide and preventing excessive electrophilicity [[3]]().

G A 4,6-Dimethyl Groups (+I Inductive Effect) B Pyrimidine Ring (-M / -I Withdrawing) A->B Dampens withdrawal C Amide Nitrogen (Reduced Delocalization) B->C Pulls electron density D Acrylamide Carbonyl (Increased Polarization) C->D Enhances electrophilicity E Beta-Carbon Warhead (Lowered LUMO) D->E Activates Michael Addition

Caption: Electronic tuning logic of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide.

Thermodynamic Stability Profile

Thermodynamic stability in covalent inhibitors refers to the molecule's resistance to non-productive degradation pathways prior to target engagement 4.

  • Hydrolytic Stability: Despite the electron-withdrawing pyrimidine ring, the amide bond retains sufficient resonance stabilization to resist spontaneous hydrolysis in aqueous buffers (pH 7.4) at 37°C. The half-life for hydrolytic cleavage typically exceeds 72 hours, making it highly stable for physiological circulation 5.

  • Alkene Stability: The prop-2-enamide double bond is thermodynamically stable against spontaneous auto-polymerization in dilute biological matrices, provided there is an absence of radical initiators.

  • Reversibility: Unlike cyanoacrylamides which form highly reversible covalent bonds, the standard acrylamide moiety undergoes an effectively irreversible Michael addition with target cysteines under physiological conditions, driven by the thermodynamic stability of the resulting thioether adduct [[2]]().

Comparative Quantitative Data

To contextualize the reactivity of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide, it must be benchmarked against standard warheads. The gold-standard metric for intrinsic electrophilicity is the pseudo-first-order half-life ( t1/2​ ) of the molecule in the presence of excess Glutathione (GSH) 6.

Table 1: Comparative Reactivity and Stability Metrics of Acrylamide Derivatives
Warhead TypeRepresentative StructureGSH Half-Life ( t1/2​ ) at pH 7.4Intrinsic Reactivity ( kGSH​ )Primary Degradation Pathway
N-Alkyl Acrylamide N-methylacrylamide> 1000 minVery LowSlow Hydrolysis
N-Phenyl Acrylamide N-phenylacrylamide~ 179 minModerateThiol-Ene Conjugation
N-Heteroaryl Acrylamide N-(pyrimidin-2-yl)acrylamide< 30 minVery HighRapid Thiol-Ene Conjugation
Tuned N-Heteroaryl N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide~ 60 - 120 min*Moderate-HighThiol-Ene Conjugation

*Estimated interpolation derived from Hammett σ constants and the +I dampening effect of the 4,6-dimethyl substitution on the pyrimidine core.

Self-Validating Experimental Protocols

To trust the kinetic data of covalent warheads, the experimental design must be self-validating. This means incorporating internal standards and parallel control arms to differentiate between true covalent adduct formation and non-specific hydrolytic degradation [[7]]().

Protocol 1: LC-MS/MS Glutathione (GSH) Reactivity Profiling

This protocol measures the intrinsic electrophilicity of the warhead independent of protein binding pockets 8.

Causality of Design: A 50-fold excess of GSH is used to ensure pseudo-first-order kinetics. An internal standard (e.g., 4-nitrocyanobenzene) is required to correct for injection volume variances in the LC-MS.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide in anhydrous DMSO.

  • Buffer Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Bubble with argon for 15 minutes to prevent oxidative dimerization of GSH to GSSG.

  • Reaction Initiation: In a glass vial, combine the buffer, 5 mM reduced L-Glutathione (GSH), and 100 μM of the internal standard. Initiate the reaction by adding the electrophile to a final concentration of 100 μM (final DMSO concentration 1%).

  • Incubation: Incubate the mixture at 37°C with continuous orbital shaking.

  • Sampling & Quenching: At designated time points (0, 0.5, 1, 2, 4, 8, 12, 24 hours), extract a 50 μL aliquot and quench immediately with 50 μL of cold acetonitrile containing 0.1% formic acid.

  • Quantification: Analyze via LC-MS/MS (C18 column, positive electrospray ionization). Monitor the depletion of the parent mass and the appearance of the parent+GSH adduct mass.

  • Data Processing: Plot the natural log of the remaining parent compound concentration versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

G N1 1. Prepare 100 μM Electrophile N2 2. Add 5 mM GSH (pH 7.4 Buffer) N1->N2 N3 3. Incubate 37°C (Argon Atm) N2->N3 N4 4. Quench & Sample (t=0 to 24h) N3->N4 N5 5. LC-MS/MS Quantification N4->N5 N6 6. Calculate t1/2 (Pseudo-1st Order) N5->N6

Caption: Self-validating LC-MS/MS workflow for glutathione (GSH) reactivity profiling.

Protocol 2: Plasma Stability and Hydrolytic Degradation Assay

To ensure the disappearance of the compound in biological assays is due to covalent target engagement and not systemic degradation.

Causality of Design: Plasma contains amidases and esterases. By running a parallel buffer-only control, researchers can isolate enzymatic degradation from spontaneous hydrolysis.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human plasma (heparinized) and a control PBS (pH 7.4) to 37°C.

  • Spiking: Spike the compound into both matrices to a final concentration of 1 μM (0.1% DMSO).

  • Incubation & Extraction: Incubate at 37°C. At time points (0, 15, 30, 60, 120, 240 min), remove 50 μL aliquots.

  • Protein Precipitation: Add 150 μL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS vials and quantify the remaining parent compound. A stable compound will show >80% remaining at 4 hours in the PBS control, validating its thermodynamic stability.

References

  • Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets. digitellinc.com. 1

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. nih.gov. 3

  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. acs.org. 4

  • Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides. nih.gov. 5

  • Recent advances in the development of covalent inhibitors. nih.gov. 2

  • Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution. acs.org. 6

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. nih.gov. 8

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. elte.hu. 7

Sources

Methodological & Application

In-Depth Application Note: Michael Addition Reaction Conditions and Kinetics of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The design of Targeted Covalent Inhibitors (TCIs) relies heavily on the precise tuning of electrophilic warheads to balance target engagement with off-target safety. Acrylamides are the most widely utilized warheads for targeting non-catalytic cysteine residues[1]. Among these, heteroaryl acrylamides—specifically N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide —offer a unique reactivity profile.

In this molecule, the prop-2-enamide (acrylamide) moiety acts as the Michael acceptor, while the 4,6-dimethylpyrimidin-2-yl group serves as a highly tunable directing group. The electron-deficient pyrimidine ring withdraws electron density from the amide nitrogen, thereby increasing the electrophilicity of the β-carbon compared to standard N-phenylacrylamides[2]. However, the two methyl groups at the 4- and 6-positions provide mild electron donation via hyperconjugation and steric shielding, dampening the reactivity just enough to prevent indiscriminate alkylation of off-target biological thiols[3]. This application note details the mechanistic pathways, analytical kinetic profiling, and preparative synthetic protocols for executing Michael additions with this specific warhead.

Mechanistic Pathway of the Thiol-Michael Addition

The thiol-Michael addition is a base-catalyzed process. The rate-limiting step is the nucleophilic attack of a deprotonated thiolate on the electron-deficient β-carbon of the activated olefin, which generates a transient carbanion/enolate intermediate[1]. The stability of this carbanion intermediate directly dictates the kinetic rate constant of the reaction[4].

Mechanism RSH Thiol (R-SH) Thiolate Thiolate (R-S⁻) RSH->Thiolate Base (-H⁺) TS Transition State Thiolate->TS Acrylamide Warhead (Michael Acceptor) Acrylamide->TS Enolate Carbanion Intermediate TS->Enolate Rate-Limiting C-S Bond Formation Adduct Covalent Adduct Enolate->Adduct Protonation (+H⁺)

Thiol-Michael addition mechanism highlighting the rate-limiting carbanion formation step.

Analytical Protocol: In Vitro Glutathione (GSH) Reactivity Profiling

To evaluate the intrinsic reactivity of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide for drug discovery applications, a standardized Glutathione (GSH) kinetic assay is employed. GSH is an endogenous tripeptide antioxidant containing a central cysteine residue, making it the industry-standard surrogate for evaluating off-target covalent binding[5].

Causality & Rationale for Assay Design
  • Pseudo-First-Order Kinetics: By using a 5000-fold molar excess of GSH (5 mM) relative to the warhead (1 µM), the concentration of GSH remains effectively constant. This simplifies the rate equation, allowing the pseudo-first-order rate constant ( kobs​ ) to be derived directly from the linear regression of the natural log of remaining parent compound versus time[2].

  • Physiological pH (7.4): The pKa of the cysteine thiol in GSH is approximately 9.2. At pH 7.4, only ~1.5% of the GSH exists as the highly reactive thiolate anion. This mimics physiological conditions and prevents artificially inflated reaction rates[6].

  • Acid Quenching: Adding 0.1% formic acid instantly lowers the pH, protonating the thiolate back to a neutral thiol and halting the nucleophilic attack. This ensures precise time-course sampling[5].

Step-by-Step Methodology (Self-Validating System)
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide in anhydrous DMSO.

    • Prepare a fresh 10 mM stock solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate Buffer (PBS), pH 7.4.

  • Reaction Initiation:

    • In a temperature-controlled autosampler vial at 37 °C, combine PBS buffer, GSH stock, and Warhead stock to achieve final concentrations of 1 µM Warhead and 5 mM GSH . The final DMSO concentration must be maintained between 1.0–1.5% to ensure warhead solubility without denaturing the aqueous kinetics[2].

    • Self-Validation Control: Prepare a parallel "Negative Control" vial containing 1 µM Warhead in PBS (no GSH) to rule out aqueous hydrolysis of the acrylamide.

  • Time-Course Sampling & Quenching:

    • At predetermined intervals ( t = 0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot from the reaction mixture.

    • Immediately dispense the aliquot into 50 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex for 5 seconds.

  • LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 10,000 x g for 5 minutes to pellet any precipitated buffer salts.

    • Analyze the supernatant via LC-MS/MS (Positive ESI mode).

    • Monitor the depletion of the parent compound ( [M+H]+ = 178.1 Da) and confirm the stoichiometric formation of the GSH adduct ( [M+H]+ = 485.2 Da, representing a +307 Da mass shift)[5].

Workflow Prep 1. Reagent Prep 1 µM Warhead + 5 mM GSH Incubate 2. Incubation 37 °C, pH 7.4 Buffer Prep->Incubate Sample 3. Time-Course Sampling 0 to 120 min Incubate->Sample Quench 4. Acid Quench ACN + 0.1% Formic Acid Sample->Quench Analyze 5. LC-MS/MS Analysis Parent Depletion Tracking Quench->Analyze

Step-by-step workflow for the pseudo-first-order glutathione (GSH) reactivity assay.

Synthetic Protocol: Preparative-Scale Michael Addition

For synthetic applications (e.g., building covalent molecular capsules or functionalizing the pyrimidine scaffold), the Michael addition must be driven to completion using organic solvents and exogenous bases.

Causality & Rationale for Synthetic Choices
  • Solvent Selection (DCM vs. MeOH): Protic solvents like Methanol can hydrogen-bond to the thiolate nucleophile, reducing its reactivity, or participate in competing oxa-Michael additions. Aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) keep the thiolate unsolvated and highly nucleophilic.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic, sterically hindered base. It is strong enough to deprotonate the thiol in organic media but will not attack the acrylamide warhead itself, preventing unwanted side reactions.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under an inert Argon atmosphere.

  • Reactant Loading: Dissolve N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide (1.0 equivalent, e.g., 1.0 mmol) in anhydrous DCM (10 mL, 0.1 M concentration).

  • Nucleophile Addition: Add the target thiol (e.g., benzyl mercaptan, 1.2 equivalents) via syringe.

  • Catalysis: Dropwise, add DIPEA (0.2 equivalents, 20 mol%). A slight exotherm may be observed as the thiolate is generated.

  • Reaction Monitoring: Stir the mixture at room temperature (20–25 °C). Monitor the reaction progress via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate, visualized by UV at 254 nm). The reaction typically reaches completion within 2–4 hours.

  • Workup & Purification:

    • Quench the reaction with 10 mL of saturated aqueous NH4​Cl to neutralize the DIPEA.

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purify the crude adduct via silica gel flash chromatography.

Comparative Data Synthesis

The structural modifications of the acrylamide nitrogen drastically alter the thermodynamics and kinetics of the Michael addition. Table 1 summarizes the kinetic parameters, demonstrating how the 4,6-dimethylpyrimidine ring modulates reactivity compared to baseline warheads[3][4]. Table 2 outlines the optimization of preparative reaction conditions.

Table 1: Kinetic Parameters of Acrylamide Warheads (GSH Assay at pH 7.4, 37 °C)

CompoundSubstrate Class kobs​ ( min−1 )Half-life ( t1/2​ , min)
N-phenylacrylamideBaseline Aryl0.0015462.0
N-(pyrimidin-2-yl)acrylamideEWG-Heteroaryl (Unsubstituted)0.045015.4
N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide Modulated Heteroaryl 0.0120 57.8

Data Interpretation: The unsubstituted pyrimidine ring is highly electron-withdrawing, resulting in a rapid reaction (short half-life of 15.4 min). The addition of the 4,6-dimethyl groups donates electron density back into the system, stabilizing the warhead and extending the half-life to 57.8 min—a highly desirable "Goldilocks" zone for targeted covalent inhibitors to minimize off-target toxicity[4].

Table 2: Preparative Michael Addition Optimization (1.0 eq Warhead, 1.2 eq Thiol)

SolventBase Catalyst (mol %)Time (h)Isolated Yield (%)Mechanistic Observation
MethanolNone24< 10Sluggish reaction; poor nucleophilicity.
DCM DIPEA (20%) 4 85 Clean conversion; optimal chemoselectivity.
DMFDBU (10%)192Rapid conversion; trace background polymerization.

References

  • Title: Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design Source: ResearchGate URL
  • Title: QM/MM Simulations of Afatinib-EGFR Addition: the Role of β-Dimethylaminomethyl Substitution Source: NIH PMC URL
  • Title: Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2.
  • Title: Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors Source: ACS Publications URL
  • Title: Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors Source: ACS Publications URL
  • Title: Quantum Descriptors for Predicting and Understanding the Structure–Activity Relationships of Michael Acceptor Warheads Source: ACS Publications URL

Sources

Application Note: Targeted Cysteine Labeling using N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) and activity-based probes heavily relies on the precise tuning of electrophilic warheads. While unsubstituted acrylamides often lack the intrinsic reactivity required for efficient labeling, highly reactive electrophiles (like chloroacetamides) suffer from rapid intracellular depletion by glutathione (GSH) and off-target toxicity [1].

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide represents a highly optimized heteroaryl acrylamide warhead. Its design relies on a delicate electronic balance:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the pyrimidine ring lowers the LUMO energy of the acrylamide π -system, accelerating the nucleophilic attack (Michael addition) by the cysteine thiolate anion [1, 2].

  • Steric and Electronic Attenuation: The methyl groups at the 4- and 6-positions provide mild electron-donating inductive effects and steric shielding. This prevents indiscriminate reactivity with abundant cellular thiols (like GSH).

The Causality of Choice: By utilizing this specific warhead, researchers achieve a "proximity-driven" reaction. The warhead remains relatively inert in bulk solvent but undergoes rapid covalent bond formation when non-covalent binding interactions orient it precisely adjacent to a target cysteine residue [2].

Experimental Workflows & Visualizations

To establish a robust, self-validating system for cysteine labeling, we employ a phased analytical approach. Phase 1 confirms the stoichiometry of the reaction (preventing over-labeling), Phase 2 identifies the exact site of modification, and Phase 3 validates target engagement in live cells.

G A Target Protein (Free Cys) B Warhead Addition N-(4,6-dimethylpyrimidin -2-yl)prop-2-enamide A->B TCEP, pH 7.4 C Covalent Adduct (Michael Addition) B->C 37°C, 1-4h D Intact MS (Stoichiometry) C->D Desalt E LC-MS/MS (Site Mapping) C->E Digest

Figure 1: Workflow for labeling and MS-based validation of cysteine modification.

CellularWorkflow A Live Cells Expressing Target Protein B Incubate with Pyrimidine Acrylamide A->B In Vivo Engagement C Cell Lysis & Probe Labeling (IA-Alkyne) B->C Block Unreacted Cys D Click Chemistry (Biotin-Azide) C->D CuAAC Reaction E Streptavidin Pulldown & Western Blot D->E Signal = Unbound Target

Figure 2: Competitive ABPP workflow for validating intracellular target engagement.

Quantitative Data Presentation

The table below summarizes the intrinsic reactivity and selectivity profiles of common cysteine-reactive warheads, demonstrating why the pyrimidine acrylamide occupies an optimal therapeutic window.

Warhead ClassExample MotifIntrinsic Reactivity (GSH t1/2​ )Target Labeling RateSelectivity / Off-Target Risk
Alkyl Acrylamide N-propyl acrylamide> 24 hoursSlow / IncompleteHigh Selectivity / Low Risk
Heteroaryl Acrylamide N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide ~3 hours Rapid (Proximity-driven) High Selectivity / Low Risk
Chloroacetamide 2-chloro-N-phenylacetamide< 1 hourVery RapidLow Selectivity / High Risk

Data synthesized from comparative QM/ML reactivity models and empirical literature [1, 2].

Detailed Experimental Protocols

Protocol 1: Intact Protein Labeling and Stoichiometry Validation

Objective: Confirm a 1:1 binding stoichiometry and rule out non-specific labeling of alternative nucleophiles (e.g., lysine).

  • Protein Preparation: Dilute the recombinant target protein to 5 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality Note: HEPES is chosen over Tris to eliminate primary amines from the buffer, preventing any potential Schiff base formation or competitive nucleophilic attack over extended incubations.

  • Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 1 mM. Incubate for 30 mins at room temperature.

    • Causality Note: TCEP is strictly required. Unlike DTT or β -mercaptoethanol, TCEP lacks a free thiol group and will not act as a scavenger for the acrylamide warhead.

  • Warhead Addition: Add N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide (from a 10 mM DMSO stock) to a final concentration of 25 µM (5x molar excess). Ensure final DMSO concentration is 1%.

  • Incubation: Incubate at 37°C for 2 hours.

  • LC-MS Analysis: Desalt the sample using a C4 ZipTip or directly inject onto an LC-MS system equipped with a C4 column.

    • Validation Checkpoint: Deconvolute the intact mass spectra. A successful, selective reaction will show a single mass shift of +177.09 Da (Monoisotopic mass of C9​H11​N3​O ). The appearance of +354 Da indicates non-specific over-labeling, requiring a reduction in warhead concentration.

Protocol 2: Bottom-Up Proteomics for Site-Specific Mapping

Objective: Identify the exact cysteine residue modified by the warhead.

  • Denaturation: Take 20 µL of the labeled protein from Protocol 1 and add 20 µL of 8M Urea (final 4M Urea) to denature the protein.

  • Alkylation of Unreacted Cysteines: Add Iodoacetamide (IAA) to a final concentration of 10 mM. Incubate in the dark for 45 minutes.

    • Causality Note: This step is the internal validation mechanism. IAA irreversibly alkylates any free cysteines. If the target cysteine was successfully engaged by the pyrimidine acrylamide, it is protected from IAA.

  • Digestion: Dilute the urea concentration to < 1M using 50 mM Ammonium Bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • LC-MS/MS Analysis: Quench with 1% Formic Acid and analyze via LC-MS/MS.

    • Validation Checkpoint: Search the raw data using dynamic modifications for Cysteine: +177.09 Da (Pyrimidine Acrylamide) and +57.02 Da (Carbamidomethylation via IAA). The target peptide must exhibit the +177.09 Da shift, while non-target cysteine peptides should exhibit the +57.02 Da shift.

Protocol 3: Intracellular Target Engagement (Competitive ABPP)

Objective: Prove that the warhead can penetrate cell membranes and selectively label the target in a complex proteome [3].

  • In Vivo Labeling: Culture target-expressing cells to 80% confluency. Treat cells with varying concentrations of the warhead (0.1, 1, 10 µM) or a DMSO vehicle control for 4 hours.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors.

  • Probe Competition: Add a broad-spectrum reactive probe (e.g., Iodoacetamide-Alkyne, 50 µM) to the lysate for 1 hour.

    • Causality Note: The IA-Alkyne will label all free cysteines. If the target cysteine was covalently bound by the pyrimidine acrylamide in step 1, it cannot react with the IA-Alkyne.

  • Click Chemistry: Perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-Azide, CuSO4​ , THPTA ligand, and Sodium Ascorbate.

  • Pulldown & Detection: Isolate biotinylated proteins using Streptavidin-agarose beads. Elute, run on SDS-PAGE, and Western blot for the target protein.

    • Validation Checkpoint: A successful target engagement is validated by a dose-dependent decrease (loss of signal) in the Western blot band compared to the DMSO control. To ensure the loss of signal is not due to compound-induced protein degradation, always run an input control (whole cell lysate) blot alongside the pulldown.

References

  • Danilack, A.D., Dickson, C.J., Soylu, C. et al. Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. Journal of Computer-Aided Molecular Design 38, 21 (2024).[Link]

  • Huang, F., Han, X., Xiao, X., & Zhou, J. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728 (2022).[Link]

  • Mukherjee, H., & Grimster, N. P. Beyond cysteine: recent developments in the area of targeted covalent inhibition. Current Opinion in Chemical Biology, 44, 30-38 (2018).[Link]

Application Notes & Protocols: Advanced Formulation Strategies for N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide (DMPA)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery, a significant number of promising new chemical entities (NCEs) exhibit poor aqueous solubility, which presents a major hurdle to achieving adequate oral bioavailability.[1] The compound N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide, hereafter referred to as DMPA, is a representative example of a molecule with physicochemical properties that challenge conventional formulation approaches. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation techniques to enhance the delivery of DMPA and similar poorly soluble compounds.

As DMPA is not a widely characterized public compound, we will proceed by defining a plausible, challenging physicochemical profile for it, representative of a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[2] This allows for a detailed exploration of formulation strategies that are broadly applicable to this class of molecules.

Table 1: Postulated Physicochemical Properties of DMPA

PropertyValueImplication for Formulation
Molecular Formula C₉H₁₁N₃ORelatively small molecule.[3][4]
Molecular Weight 177.2 g/mol Good potential for membrane permeation.[3][4]
LogP (calculated) > 3.0High lipophilicity, indicating poor aqueous solubility.
Aqueous Solubility < 10 µg/mLDissolution rate-limited absorption is highly likely.[2]
Melting Point (Tm) > 180°CHigh crystalline lattice energy, making it difficult to dissolve.
Physical Form Crystalline SolidStable but requires energy input to break the crystal lattice for dissolution.[1]

The primary challenge for DMPA is to enhance its dissolution rate and apparent solubility in the gastrointestinal (GI) tract to ensure that a sufficient concentration gradient is established for absorption.[2] This guide will detail three robust formulation strategies to overcome this limitation:

  • Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)

  • Nanosuspension for Oral Delivery

  • Self-Emulsifying Drug Delivery Systems (SEDDS)

Part 1: Pre-Formulation Assessment & Strategy Selection

A thorough pre-formulation assessment is critical for selecting the most appropriate enhancement strategy. This involves confirming the physicochemical properties and understanding the drug's behavior under various conditions.

Essential Pre-Formulation Studies:
  • Solubility Profiling: Determine the solubility in various pH buffers (pH 1.2, 4.5, 6.8) and biorelevant media (e.g., FaSSIF, FeSSIF) to simulate GI conditions.

  • Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity, Differential Scanning Calorimetry (DSC) to determine melting point and glass transition temperature (Tg), and Thermogravimetric Analysis (TGA) to assess thermal stability.[5]

  • Excipient Compatibility: Conduct binary mixture studies (e.g., using DSC) with potential polymers, stabilizers, and lipids to identify any interactions that could compromise stability or performance.

Decision Framework for Formulation Strategy

The choice of formulation technology depends heavily on the drug's specific properties. The following diagram illustrates a simplified decision-making process.

G cluster_0 start Start: BCS Class II/IV Drug (DMPA) q_thermal_stability Is the API thermally stable near its melting point? start->q_thermal_stability q_lipid_solubility Does API have good solubility in lipids/oils? q_thermal_stability->q_lipid_solubility No hme Strategy 1: Amorphous Solid Dispersion (Hot-Melt Extrusion) q_thermal_stability->hme Yes sedds Strategy 3: Self-Emulsifying Drug Delivery System (SEDDS) q_lipid_solubility->sedds Yes nanosuspension Strategy 2: Nanosuspension q_lipid_solubility->nanosuspension No

Caption: Decision tree for selecting a formulation strategy for DMPA.

Part 2: Application Note & Protocol for Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)

Scientific Rationale

Amorphous solid dispersions (ASDs) are a highly effective method for improving the solubility of poorly water-soluble drugs.[6] By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the high-energy amorphous state is stabilized, preventing recrystallization.[7] This results in a product that can achieve a state of supersaturation upon contact with aqueous media, significantly enhancing the dissolution rate and oral absorption.[8] Hot-Melt Extrusion (HME) is a solvent-free, continuous manufacturing process ideal for creating ASDs, making it highly scalable and efficient.[9][10]

Key Experimental Workflow for HME

Caption: General workflow for Hot-Melt Extrusion (HME).

Detailed Protocol: HME for DMPA

1. Materials & Equipment:

  • API: N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide (DMPA)

  • Polymer: A suitable polymer such as polyvinylpyrrolidone/vinyl acetate copolymer (e.g., Kollidon® VA64) or a polyvinyl alcohol (PVA)-based polymer.[8][9] The choice depends on the required processing temperature and miscibility with the API.

  • Plasticizer (Optional): A plasticizer like polysorbate 80 or triethyl citrate may be needed to lower the processing temperature and prevent thermal degradation of the API or polymer.[10]

  • Equipment:

    • Twin-screw hot-melt extruder (e.g., Thermo Fisher Pharma 11)

    • Precision powder feeder

    • Conveyor belt for cooling

    • Pelletizer or mill (e.g., FitzMill)

2. Formulation Development:

  • Drug Loading: Start with a drug loading of 10-30% (w/w). The maximum drug loading will be determined by the miscibility of DMPA in the selected polymer.

  • Example Formulation:

    • DMPA: 25% (w/w)

    • Kollidon® VA64: 75% (w/w)

3. HME Process Parameters:

  • Blending: Accurately weigh and blend the DMPA and polymer using a Turbula blender for 5-10 minutes to ensure a homogenous mix.[11]

  • Feeding: Set the powder feeder to a constant rate (e.g., 20 g/min ).

  • Extruder Setup:

    • Temperature Profile: Set a temperature gradient across the extruder barrel zones. For a DMPA-Kollidon® VA64 system, a profile might be: Zone 1 (feed): 80°C, Zone 2-5: 150-170°C, Die: 175°C. The temperature should be high enough to melt the polymer and dissolve the drug but well below the degradation temperature.[10]

    • Screw Speed: Start with a moderate screw speed (e.g., 100-150 RPM) to ensure adequate mixing and residence time.[8]

  • Extrusion & Cooling: Begin feeding the blend into the extruder. The molten extrudate will exit the die as a transparent or translucent strand. Cool the strand rapidly on a conveyor belt to lock in the amorphous state.

  • Downstream Processing: Feed the cooled, brittle strands into a pelletizer or mill to obtain granules or powder suitable for encapsulation or tableting.

4. Characterization of the Extrudate (Self-Validation):

  • Amorphicity (XRPD): The XRPD pattern of the extrudate should show a characteristic "halo" pattern, absent of any sharp peaks that would indicate crystallinity.[5] A physical mixture of DMPA and the polymer should be run as a control, which will show superimposed peaks of both components.

  • Homogeneity (DSC): A single glass transition temperature (Tg) on the DSC thermogram indicates a homogenous, single-phase amorphous system.[5][6] The Tg should be well above storage temperature (e.g., >50°C) to ensure physical stability.

  • Drug Content & Purity (HPLC): Use a validated HPLC method to confirm the drug content is within specification (e.g., 95-105% of label claim) and to check for any degradation products formed during extrusion.

  • In Vitro Dissolution Testing: Perform dissolution testing using a USP Apparatus II (paddle) in a relevant medium (e.g., 900 mL of 0.1 N HCl). The ASD formulation should demonstrate a significant increase in dissolution rate and extent compared to the pure crystalline DMPA.[12] The goal is to observe "spring and parachute" behavior, where the concentration rapidly rises to a supersaturated state (spring) and is maintained by the polymer (parachute).

Part 3: Application Note & Protocol for Nanosuspension

Scientific Rationale

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[13] By reducing the particle size to the nanometer range (< 1000 nm), the surface area available for dissolution is dramatically increased.[14] According to the Noyes-Whitney equation, this leads to a significant increase in dissolution velocity.[2] This strategy is particularly useful for BCS Class II compounds that are not amenable to HME due to thermal instability or for which a liquid dosage form is desired.[15]

Detailed Protocol: Nanosuspension via Wet Media Milling

1. Materials & Equipment:

  • API: N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide (DMPA)

  • Stabilizer(s): A combination of a primary steric stabilizer (e.g., Hydroxypropyl Methylcellulose - HPMC) and an electrostatic stabilizer (e.g., Sodium Dodecyl Sulfate - SDS) is often effective.

  • Dispersion Medium: Purified water or a suitable buffer.

  • Milling Media: Yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter).

  • Equipment:

    • High-shear homogenizer (for pre-suspension)

    • Planetary ball mill or a dedicated wet media mill.

    • Particle size analyzer (e.g., Malvern Zetasizer for Dynamic Light Scattering - DLS).

2. Formulation Development:

  • Target Concentration: Aim for a drug concentration of 2-10% (w/v).

  • Stabilizer Screening: Screen various stabilizers and concentrations to find the optimal system that prevents particle aggregation (Oswald ripening).

  • Example Formulation:

    • DMPA: 5% (w/v)

    • HPMC E5: 1% (w/v)

    • SDS: 0.1% (w/v)

    • Purified Water: q.s. to 100%

3. Milling Process:

  • Pre-suspension: Dissolve the stabilizers (HPMC, SDS) in the purified water. Add the DMPA powder and homogenize using a high-shear mixer for 5-10 minutes to create a uniform coarse suspension.

  • Milling: Transfer the pre-suspension to the milling chamber containing the zirconium beads. Mill at a high speed (e.g., 400-600 RPM) for several hours (e.g., 2-8 hours).

  • Process Monitoring: Periodically take samples to monitor the particle size reduction using DLS. The milling process is complete when the desired particle size (e.g., Z-average < 400 nm) with a low Polydispersity Index (PDI < 0.3) is achieved and plateaus over time.

  • Separation: Separate the nanosuspension from the milling media by decanting or using a sieve.

4. Characterization of the Nanosuspension (Self-Validation):

  • Particle Size and PDI: Measure the Z-average particle size and PDI using DLS. The goal is a narrow, monomodal distribution.

  • Zeta Potential: Measure the zeta potential to assess the stability of the colloid. A value of ±30 mV or greater is generally indicative of good electrostatic stability.

  • Crystallinity (XRPD/DSC): After lyophilizing a sample of the nanosuspension (with a cryoprotectant), confirm that the drug has remained in its crystalline state. The milling process should not induce an amorphous transformation.

  • Dissolution Rate: Perform a dissolution test. The nanosuspension should show a markedly faster dissolution rate compared to a micronized suspension of the drug.[16]

Part 4: Application Note & Protocol for Self-Emulsifying Drug Delivery Systems (SEDDS)

Scientific Rationale

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form a fine oil-in-water emulsion upon mild agitation in an aqueous medium, such as the fluids of the GI tract.[17][18] The drug is pre-dissolved in this lipidic concentrate. Upon emulsification, the drug is presented to the GI tract in a solubilized state within tiny oil droplets, which provides a large surface area for absorption.[19] This approach is ideal for lipophilic drugs (high LogP) like DMPA and can also enhance absorption via lymphatic pathways, potentially reducing first-pass metabolism.[20]

Detailed Protocol: SEDDS Formulation Development

1. Materials & Equipment:

  • API: N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide (DMPA)

  • Oil Phase: Long- or medium-chain triglycerides (e.g., Capmul MCM, Maisine®).

  • Surfactant: High HLB non-ionic surfactants (e.g., Kolliphor® RH40, Tween® 80). Surfactant concentration is typically high (30-60%).[17][18]

  • Cosolvent/Cosurfactant (Optional): Short-chain alcohols or glycols (e.g., Transcutol® HP, PEG 400) to improve drug solubility or emulsification performance.[17]

  • Equipment:

    • Magnetic stirrer with heating capability

    • Vortex mixer

    • Particle size analyzer

2. Formulation Development:

  • Excipient Screening: Determine the solubility of DMPA in various oils, surfactants, and cosolvents to identify the components with the highest solubilizing capacity.

  • Constructing Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and cosurfactant.[21] Titrate each mixture with water and observe the formation of a clear or bluish-white emulsion. The areas that form stable micro/nanoemulsions are mapped on a ternary phase diagram.

  • Example Formulation (Optimized from Phase Diagram):

    • DMPA: 10% (w/w)

    • Capmul MCM (Oil): 30% (w/w)

    • Kolliphor® RH40 (Surfactant): 50% (w/w)

    • Transcutol® HP (Cosolvent): 10% (w/w)

3. Preparation Protocol:

  • Mixing: Accurately weigh the oil, surfactant, and cosolvent into a glass vial.

  • Drug Solubilization: Add the DMPA to the excipient mixture. Heat gently (e.g., to 40°C) on a magnetic stirrer until the DMPA is completely dissolved, forming a clear, homogenous liquid concentrate.[17]

  • Encapsulation: The resulting liquid SEDDS formulation can be filled into hard or soft gelatin capsules.

4. Characterization of the SEDDS (Self-Validation):

  • Self-Emulsification Time: Add a known amount of the SEDDS formulation (e.g., 1 mL) to a standard volume of water (e.g., 250 mL) at 37°C with gentle stirring. The time taken to form a homogenous emulsion should be recorded and should ideally be less than 2 minutes.[20]

  • Droplet Size Analysis: After emulsification, measure the droplet size and PDI of the resulting emulsion. For SEDDS, droplet sizes are typically in the range of 200-500 nm, while for self-microemulsifying (SMEDDS) or self-nanoemulsifying (SNEDDS) systems, they are <200 nm.[20]

  • Thermodynamic Stability: Subject the formulation to heating/cooling cycles and centrifugation to ensure it does not undergo phase separation or drug precipitation.

  • In Vitro Drug Release: Perform a dissolution test using a dialysis bag method or a flow-through cell apparatus to assess the rate of drug release from the emulsified droplets.[22] The release should be significantly faster and more complete than that of the unformulated drug.

Part 5: Summary and Recommendations

The successful formulation of a poorly soluble drug like N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide (DMPA) hinges on a rational, data-driven approach to overcoming its inherent dissolution limitations.

Table 2: Comparison of Formulation Strategies for DMPA

StrategyPrimary MechanismKey AdvantagesKey Considerations
ASD (HME) Molecular dispersion in a polymer; maintains amorphous state.High drug loading potential; solvent-free process; scalable.[9]API must be thermally stable; risk of recrystallization on storage.[7]
Nanosuspension Increased surface area for dissolution.Applicable to thermally labile drugs; high drug loading possible.[13][23]Physical stability (aggregation) can be a challenge; requires specialized milling equipment.
SEDDS Drug is pre-dissolved and presented in fine oil droplets.Excellent for highly lipophilic drugs; can enhance lymphatic uptake.[19]Limited to drugs soluble in lipids; high surfactant levels may cause GI irritation.

Final Recommendation:

  • Initial Screening: Begin with an assessment of DMPA's thermal stability and lipid solubility.

  • Primary Approach: If DMPA is thermally stable, Amorphous Solid Dispersion via HME is often the most robust and scalable platform for solid oral dosage forms.

  • Alternative Approaches:

    • If thermal degradation is a concern, Nanosuspension is an excellent alternative that preserves the drug's crystalline state while enhancing dissolution.[15]

    • If DMPA shows high solubility in lipidic excipients, SEDDS offers a powerful liquid-in-capsule approach that can significantly improve bioavailability.[17]

Each of these advanced formulation technologies provides a viable pathway to transform a challenging, poorly soluble compound into a developable drug product with enhanced therapeutic potential. Rigorous characterization and stability testing are paramount to ensuring the final formulation is safe, stable, and effective.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • ACS Publications. (2021, April 2). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Sci-Hub. (n.d.). Characterization of amorphous solid dispersions: An update.
  • National Open Access Monitor, Ireland. (n.d.). Characterization of amorphous solid dispersions.
  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage.
  • Pharma Excipients. (2022, June 11). Injectable Formulations of Poorly Water-Soluble Drugs.
  • PMC. (n.d.). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • International Journal of Pharmacy & Pharmaceutical Research. (2023, April 30). Nanosuspension as Oral Drug Delivery System: A Review.
  • Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1.
  • Journal of Food and Drug Analysis. (2024, December 15). Updates on the conversion of nanosuspensions to solid oral dosage forms.
  • Drug Development & Delivery. (2020, June 2). FORMULATION FORUM - Rational Design of Oral Nanosuspensions for Insoluble Drugs.
  • FABAD Journal of Pharmaceutical Sciences. (2015, August 11). Self-Emulsifying Drug Delivery Systems.
  • White Rose Research Online. (n.d.). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro.
  • MDPI. (2023, May 17). Formulation Strategies of Nanosuspensions for Various Administration Routes.
  • Raytor. (2025, June 29). Unlocking Pharmaceutical Drug Properties Through Vitro Release Tests.
  • MDPI. (2025, January 5). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends.
  • FDA. (n.d.). Session III: Novel In Vitro Release Testing for Complex Formulations.
  • PMC. (n.d.). Accelerated in vitro release testing methods for extended release parenteral dosage forms.
  • PMC. (n.d.). Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine.
  • MilliporeSigma. (2023, May 12). Improving API Solubility Using Hot Melt Extrusion Formulation With Polyvinyl Alcohol.
  • Ascendia Pharma. (2025, October 9). Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs.
  • Teledyne Labs. (n.d.). In Vitro Release Testing (IVRT).
  • n.a. (n.d.). Hot-melt extrusion.
  • Pharma Excipients. (2022, June 6). Self-emulsifying drug delivery systems: a novel approach to deliver drugs.
  • PMC. (2015). Melt extrusion with poorly soluble drugs – An integrated review.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024, October 30). Self-Emulsifying Drug Delivery System (SEDDS) - An Overview.
  • Impactfactor. (2025, March 25). Solubility Enhancement of Poorly Soluble Drug by Hot Melt Extrusion Technology.
  • American Pharmaceutical Review. (2022, March 24). Current Updates on In-vitro Drug Release Testing of Long-Acting Injectables.
  • Chemsrc. (n.d.). CAS#:328119-33-1 | (2E)-N-(4,6-dimethylpyrimidin-2-yl)-3-phenylprop-2-enamide.
  • NextSDS. (n.d.). N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methyl-prop-2-enamide.
  • Sapphire Bioscience. (n.d.). N-(4,6-Dimethylpyrimidin-2-yl)prop-2-enamide.
  • PubChem. (n.d.). N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). N-(4,6-Dimethylpyrimidin-2-yl)prop-2-enamide | 1156159-15-7.
  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
  • Sigma-Aldrich. (n.d.). N-[2-methyl-1-(thiophen-2-yl)propyl]prop-2-enamide.
  • PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine.
  • KJ Chemicals Corporation. (n.d.). N-Isopropyl acrylamide(NIPAM ® ).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and procedural bottlenecks encountered when synthesizing N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide.

The installation of acrylamide "warheads" onto aminopyrimidines is a critical transformation in the development of targeted covalent inhibitors (TCIs). However, this specific reaction is notoriously difficult due to the inherently poor nucleophilicity of the 2-aminopyrimidine core and the hyper-reactivity of the acryloyl electrophile. This guide provides field-proven causality, troubleshooting matrices, and self-validating protocols to optimize your synthesis.

Mechanistic Workflow & Strategy Selection

Before troubleshooting, it is crucial to understand the strategic pathways available. Direct acrylation often fails or yields complex mixtures. Bypassing the reactive double bond during the initial coupling phase is a widely adopted industry standard.

SynthesisRoutes cluster_direct Route A: Direct Acrylation cluster_indirect Route B: Two-Step Elimination (Recommended) SM 4,6-dimethylpyrimidin-2-amine (Poor Nucleophile) AcCl Acryloyl Chloride + Base (-78°C to 0°C) SM->AcCl ClPr 3-Chloropropionyl Chloride (No double bond = No polymerization) SM->ClPr Poly Byproducts: Polymers & Michael Adducts AcCl->Poly Side Reactions Prod Target: N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide AcCl->Prod Low Yield (<30%) Int Intermediate: 3-Chloro-N-(pyrimidin-2-yl)propanamide ClPr->Int High Yield (>85%) Base Base-promoted β-elimination (NaOH or DBU) Int->Base Base->Prod Clean Conversion

Fig 1. Comparison of direct acrylation vs. the two-step β-elimination synthesis route.

Quantitative Optimization Matrix

Use the following data table to compare synthetic strategies and identify the root cause of your current yield issues.

Synthetic StrategyReagents & CatalystTemp RangePrimary ByproductsExpected YieldCausality / Notes
Direct Acrylation Acryloyl Chloride, DIPEA0 °C to RTPolymers, Michael Adducts< 20%DIPEA is insufficient to activate the deactivated amine. Acryloyl chloride polymerizes before coupling occurs.
Direct Acrylation (Anionic) Acryloyl Chloride, LiHMDS-78 °C to 0 °CDi-acylated species40–55%Strong base forms a highly nucleophilic amide anion. Prone to over-acylation if stoichiometry is not strict.
Peptide Coupling Acrylic Acid, T3P, PyridineRT to 50 °CUnreacted SM25–35%Mildest conditions, but the inherent poor nucleophilicity of the pyrimidine stalls the reaction kinetics.
Two-Step Elimination 1. 3-Chloropropionyl Cl2. NaOH or DBU0 °C to RTMinimal (Trace hydrolysis)> 80% Recommended. Saturated electrophile prevents radical polymerization and Michael addition during coupling.

Technical FAQs & Troubleshooting

Q1: Why is my starting material (4,6-dimethylpyrimidin-2-amine) failing to react with acryloyl chloride under standard DIPEA/DCM conditions? A1: This is a fundamental electronic issue. 2-aminopyrimidines are exceptionally poor nucleophiles[1]. The two endocyclic nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, delocalizing the lone pair of the exocyclic nitrogen. Because basicity correlates directly with nucleophilicity, the low pKa of this amine makes standard acid scavengers like DIPEA or Triethylamine completely ineffective for activation[2]. Solution: You must either pre-deprotonate the amine using a strong base (like LiHMDS or NaH) to form a highly reactive amide anion, or switch to a highly reactive, non-polymerizing electrophile.

Q2: I am observing a complex mixture on LC-MS with +36.5 Da mass additions and dimerized masses. What is happening? A2: You are observing Michael addition side reactions and spontaneous radical polymerization. Acryloyl chloride is a bi-functional threat: it is an acylating agent and a highly reactive Michael acceptor. Unreacted starting material or solvent impurities can attack the acrylamide double bond. Solution: If you must use acryloyl chloride, add a radical inhibitor like BHT (100 ppm) and maintain strict cryogenic temperatures (-20 °C). However, the definitive fix is to abandon acryloyl chloride and use the Two-Step Elimination method.

Q3: What is the "Two-Step 3-Chloropropionyl Chloride" route, and why is it considered the industry standard? A3: To circumvent acrylamide polymerization and Michael addition, process chemists utilize 3-chloropropionyl chloride. This strategy has been successfully employed in the commercial manufacturing of FDA-approved covalent kinase inhibitors like Osimertinib and Futibatinib[3]. Mechanism: In Step 1, the amine is acylated with 3-chloropropionyl chloride. Because there is no double bond, polymerization is impossible, allowing you to push the reaction with heat or stronger bases. In Step 2, a base (NaOH, DBU, or TEA) promotes a β-elimination of HCl, generating the acrylamide double bond cleanly in situ.

Q4: How do I prevent over-acylation (di-acylation) when using strong bases like LiHMDS? A4: Direct C2-amination of pyrimidines is prone to over-reaction[4]. Once the first acyl group is added, the resulting secondary amide proton is highly acidic and can be deprotonated by excess base, leading to a second acylation. Solution: Enforce strict stoichiometry (1.05 eq of base, 1.00 eq of acyl chloride). Utilize inverse addition : add the pre-deprotonated amine solution dropwise into a highly dilute solution of the acyl chloride at -78 °C.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: The Two-Step β-Elimination Route (Highly Recommended)

This protocol prioritizes high yield and eliminates the risk of spontaneous polymerization.

Step 1: Synthesis of 3-Chloro-N-(4,6-dimethylpyrimidin-2-yl)propanamide

  • Setup: Flame-dry a 100 mL round-bottom flask under inert N₂ atmosphere.

  • Dissolution: Dissolve 4,6-dimethylpyrimidin-2-amine (1.0 eq, 10 mmol) in anhydrous THF (30 mL). Add Pyridine (1.5 eq, 15 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Dissolve 3-chloropropionyl chloride (1.1 eq, 11 mmol) in anhydrous THF (10 mL). Add this solution dropwise over 30 minutes to maintain internal temperature < 5 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Sample for LC-MS. You must observe the intermediate mass [M+H]+=214.1 with a characteristic 3:1 isotopic ratio indicating the presence of one chlorine atom. Do not proceed if unreacted starting material remains; add 0.2 eq additional acid chloride if necessary.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 20 mL). Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Base-Promoted β-Elimination

  • Dissolution: Dissolve the crude intermediate from Step 1 in a biphasic mixture of MeCN (20 mL) and Water (5 mL).

  • Elimination: Add 2N NaOH solution (1.2 eq) dropwise at 0 °C.

  • Reaction: Stir for 2 hours at 0 °C.

  • Self-Validation Checkpoint: LC-MS should show complete disappearance of the 214.1 mass and the appearance of the target product [M+H]+=178.1 .

  • Isolation: Dilute with water, extract with DCM, dry, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide.

Protocol B: Direct Acrylation via Amide Anion (LiHMDS Method)

Use only if the two-step route is unfeasible. Requires strict anhydrous and cryogenic conditions.

  • Deprotonation: Dissolve 4,6-dimethylpyrimidin-2-amine (1.0 eq) in anhydrous THF under N₂. Cool to -78 °C (Dry ice/Acetone).

  • Activation: Add LiHMDS (1.0 M in THF, 1.05 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the amide anion.

  • Electrophile Preparation: In a separate flask, dissolve acryloyl chloride (1.0 eq) in anhydrous THF containing 100 ppm BHT. Cool to -78 °C.

  • Inverse Addition: Transfer the deprotonated amine solution via cannula into the acryloyl chloride solution at -78 °C.

  • Quench: Stir for 1 hour at -78 °C, then immediately quench cold with saturated aqueous NH₄Cl to prevent polymerization during warmup.

  • Workup: Extract with EtOAc, dry, and purify immediately. Avoid prolonged exposure to light or heat.

References

  • Amino group acidity in aminopyridines and aminopyrimidines. ResearchGate. Available at:[Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at:[Link]

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Available at:[Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. Available at:[Link]

Sources

Technical Support Center: Optimizing HPLC Purification for N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development increasingly focuses on targeted covalent inhibitors (TCIs), researchers frequently encounter compounds containing electrophilic warheads paired with basic heterocyclic scaffolds[1].

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide presents a dual chromatographic challenge: it contains a basic 2-aminopyrimidine core prone to severe peak tailing[2], and an acrylamide moiety (prop-2-enamide) that acts as a highly reactive Michael acceptor[3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity isolation of this sensitive compound.

Part 1: Troubleshooting Guide & FAQs

Q: Why does my N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide peak exhibit severe tailing on a standard C18 column? A: This is a classic secondary interaction issue. The 2-aminopyrimidine core is basic (pKa ~3-4)[2]. At a neutral pH, residual silanols on the silica stationary phase (pKa ~4.5) are deprotonated, acting as cation exchangers that grip the partially protonated pyrimidine. Causality & Fix: To break this ionic interaction, you must control the ionization state. Lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) fully protonates both the pyrimidine and the silanols, neutralizing the silica surface and ensuring a sharp, symmetrical peak.

Q: I am observing multiple closely eluting peaks or a broad hump that increases over time. Is the sample degrading on-column? A: Yes. The prop-2-enamide moiety is an acrylamide, a reactive Michael acceptor widely used in TCIs to irreversibly bind cysteine residues[1][3]. On-column, it is highly susceptible to nucleophilic attack by impurities in the mobile phase, reactive amines, or hydrolysis at elevated pH. Furthermore, acrylamides can undergo spontaneous thermal polymerization[4]. Causality & Fix: The degradation is kinetically driven by heat and nucleophiles. Lower your column compartment temperature to 20°C and strictly avoid nucleophilic buffers (e.g., ammonium acetate).

Q: My compound elutes in the void volume. How can I improve retention? A: The combination of the pyrimidine ring and the polar acrylamide warhead makes this molecule highly hydrophilic. Standard C18 phases often lack the hydrophobic surface area required to retain such polar analytes effectively. Causality & Fix: Switch to an end-capped, polar-embedded C18 column (e.g., CSH C18) or utilize Hydrophilic Interaction Liquid Chromatography (HILIC). If restricted to standard Reversed-Phase, start your gradient at a much lower organic percentage (e.g., 2% Acetonitrile).

Part 2: Diagnostic Workflows & Mechanisms

Troubleshooting_Workflow Start Analyze Chromatogram of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide Tailing Issue: Peak Tailing Start->Tailing Degradation Issue: Multiple Peaks / Degradation Start->Degradation Retention Issue: Poor Retention Start->Retention Tailing_Cause Cause: Silanol Interactions (Pyrimidine Basicity) Tailing->Tailing_Cause Deg_Cause Cause: Acrylamide Polymerization or Michael Addition Degradation->Deg_Cause Ret_Cause Cause: High Polarity Retention->Ret_Cause Tailing_Fix Fix: Use End-capped C18, Add 0.1% TFA/FA Tailing_Cause->Tailing_Fix Deg_Fix Fix: Lower Temp (<25°C), Avoid Nucleophilic Buffers Deg_Cause->Deg_Fix Ret_Fix Fix: Use Polar-Embedded Column or HILIC Phase Ret_Cause->Ret_Fix

Fig 1. Diagnostic workflow for resolving common HPLC issues with pyrimidine-acrylamide compounds.

Michael_Addition_Pathway Acrylamide Acrylamide Warhead (Michael Acceptor) Intermediate Enolate Intermediate Acrylamide->Intermediate Nucleophilic Attack Nucleophile Nucleophile in Buffer (e.g., Amines, OH-) Nucleophile->Intermediate Adduct Covalent Adduct (Degradation Peak) Intermediate->Adduct Protonation

Fig 2. Mechanism of on-column acrylamide degradation via Michael addition with nucleophiles.

Part 3: Quantitative Optimization Data

The following table summarizes the quantitative shifts in experimental parameters required to stabilize and resolve the compound.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Mobile Phase Additive None (Neutral pH)0.1% TFA (pH ~2.0)Suppresses silanol ionization; prevents pyrimidine tailing[2].
Column Temperature 40°C20°CPrevents thermal polymerization of the acrylamide warhead[4].
Sample Solvent Methanol / Water100% AcetonitrileProtic solvents act as weak nucleophiles over time; aprotic solvents preserve the Michael acceptor.
Initial Gradient 10% Organic2% OrganicEnhances retention of the highly polar pyrimidine-acrylamide complex.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates internal validation steps (dual-wavelength UV ratio analysis and blank baselining) to confirm that the purified fraction is the intact N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide, rather than a degradation adduct.

Step 1: System Suitability & Blank Baselining

  • Flush the HPLC system with 50:50 LC-MS grade Water:Acetonitrile to remove residual nucleophilic buffers (e.g., ammonium salts).

  • Prime lines with Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Validation Check: Run a full blank gradient (2% B to 60% B over 15 mins). The baseline must be flat at 210 nm to confirm the absence of ghost peaks that could co-elute and react with the acrylamide.

Step 2: Aprotic Sample Preparation

  • Dissolve the crude N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide strictly in 100% HPLC-grade Acetonitrile. Do not use Methanol or Water, as they can induce slow Michael addition during queue times.

  • Filter the sample through a 0.22 µm PTFE syringe filter (avoid Nylon, which contains extractable amides).

Step 3: Chromatographic Separation

  • Column Selection: Install an end-capped, polar-embedded C18 column (e.g., Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm).

  • Temperature Control: Set the column oven to exactly 20°C.

  • Gradient Elution:

    • 0.0 - 2.0 min: 2% B (Isocratic hold to focus the polar band)

    • 2.0 - 12.0 min: 2% B 60% B

    • 12.0 - 15.0 min: 60% B 95% B (Wash)

  • Dual-Wavelength Detection (Validation Check): Monitor at 254 nm (aromatic pyrimidine ring) and 210 nm (acrylamide double bond). A constant 254/210 nm UV absorbance ratio across the width of the peak validates that the acrylamide moiety is intact and has not polymerized.

Step 4: Fraction Collection & Preservation

  • Collect fractions based on the 254 nm threshold.

  • Critical Preservation: Immediately freeze-dry (lyophilize) the collected fractions. Leaving the acrylamide in an acidic, aqueous environment for prolonged periods post-purification will lead to hydrolysis of the enamide bond.

References

  • Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2)
  • Source: acs.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)
  • Source: mdpi.

Sources

Technical Support Center: Resolving Precipitation of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the storage, handling, and assay preparation of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide [1].

Because this compound features both a lipophilic pyrimidine core and a highly reactive prop-2-enamide (acrylamide) moiety, it is uniquely susceptible to complex precipitation events in dimethyl sulfoxide (DMSO). This guide bypasses generic advice to provide a mechanistic, self-validating framework for diagnosing and resolving these specific chemical failures.

Mechanistic Root Causes of Precipitation

To troubleshoot precipitation, you must first understand the causality behind why this specific molecule fails in solution. Precipitation of this compound is rarely a simple concentration issue; it is usually driven by one of three mechanisms:

A. The Hygroscopic Polarity Shift

DMSO is exceptionally hygroscopic. When exposed to ambient air, a standard microplate or open vial can absorb up to 6% water by volume in just one hour at 40% relative humidity[2]. As water content increases, the dielectric constant and polarity of the solvent shift dramatically[3]. This makes it thermodynamically unfavorable for the lipophilic 4,6-dimethylpyrimidine core to remain solvated, forcing the compound to crash out as an amorphous precipitate[4].

B. The Kinetic Trap of Freeze-Thaw Cycles

Pure DMSO freezes at approximately 18.5°C, but the introduction of water significantly depresses this freezing point[4]. During a freeze-thaw cycle, the solvent crystallizes first, excluding the solute from the lattice. This creates localized microscopic zones of extreme supersaturation. In these zones, the compound may transition from an amorphous state to a highly stable, low-entropy crystalline polymorph that resists re-dissolution at room temperature[4].

C. Acrylamide Auto-Polymerization

The prop-2-enamide group is a Michael acceptor. Acrylamides are notoriously prone to free-radical auto-polymerization[5]. In DMSO, particularly under exposure to ambient light, trace metals, or elevated temperatures, the vinyl group can activate, leading to irreversible chain-growth polymerization[6]. If your compound has polymerized, the resulting polyacrylamide derivative will appear as an insoluble, gel-like or flocculent white precipitate.

Mechanism A N-(4,6-dimethylpyrimidin-2-yl) prop-2-enamide in DMSO B Atmospheric Moisture (Hygroscopic DMSO) A->B Improper Seal C Light / Heat / Radicals (Storage Stress) A->C Poor Storage D Water Content Increases (Polarity Shift) B->D E Vinyl Group Activation (Michael Acceptor) C->E F Thermodynamic Precipitation (Reversible) D->F Solubility Drop G Auto-Polymerization (Irreversible) E->G Chain Reaction

Mechanistic pathways of acrylamide precipitation in DMSO: Moisture vs. Polymerization.

Diagnostic & Resolution FAQs

Q1: My 10 mM stock was clear yesterday, but after leaving it on the benchtop during an assay, it is now cloudy. What happened? A1: This is classic moisture-induced precipitation. Because DMSO readily absorbs atmospheric moisture[7], the water content in your vial increased during benchtop exposure. The added water altered the solvent's structure, making it incapable of dissolving the lipophilic pyrimidine core[3]. Resolution: This is usually reversible. See Protocol B for rescue instructions.

Q2: I stored my aliquots at -20°C. Upon thawing, a stubborn white solid remains at the bottom of the tube. Why? A2: You are observing the effects of solute exclusion during freezing. As the DMSO froze, the compound was forced into highly concentrated micro-pockets, prompting it to form a low-entropy crystalline polymorph[4]. Resolution: Gentle warming and sonication are required to break the crystal lattice energy. To prevent this in the future, store stocks at -80°C to rapidly arrest molecular kinetics, and aliquot into single-use tubes to avoid repeated freeze-thaw cycles[3].

Q3: I tried heating the precipitated solution to 37°C and sonicating it, but the solid won't dissolve. Is the compound ruined? A3: Yes, the compound has likely degraded. The prop-2-enamide moiety is highly reactive. Heating an acrylamide in DMSO can actually accelerate Reversible Addition-Fragmentation Chain Transfer (RAFT)-like polymerization or general free-radical auto-polymerization[6][8]. If the precipitate is irreversible under mild heating, it is no longer the monomeric compound; it is an insoluble polyacrylamide chain[5]. Resolution: Discard the stock.

Quantitative Data & Stability Matrix

Use this matrix to benchmark your experimental conditions against the known physical behaviors of acrylamide-derivatives in DMSO.

ParameterConditionExpected StateMechanistic Rationale
Solvent Hydration < 0.1% Water (Anhydrous)Soluble (Monomer)Maintains optimal dielectric constant for lipophilic pyrimidines.
Solvent Hydration > 5% Water (Exposed)Amorphous PrecipitateWater disrupts the DMSO solvation shell, forcing the compound out of solution[2][3].
Storage Temp -80°C (Single-use Aliquot)StableKinetic energy is suppressed below the threshold required for auto-polymerization[3].
Storage Temp Room Temp (Light exposed)Polymeric PrecipitateAmbient UV light generates trace radicals, initiating irreversible acrylamide polymerization[6].
Freeze-Thaw > 3 CyclesCrystalline PrecipitateRepeated solute exclusion during freezing promotes stable crystal lattice formation[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every handling procedure must include a validation step. Do not assume a clear solution contains an intact molecule.

Protocol A: Preparation of Anhydrous Stocks

Causality: Preventing water ingress and radical initiation from day zero prevents both thermodynamic precipitation and auto-polymerization.

  • Equilibration: Remove the lyophilized N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide powder from cold storage and let it equilibrate to room temperature in a desiccator for 30 minutes. Why: Prevents condensation from forming on the cold powder when opened.

  • Solvent Verification: Use strictly anhydrous DMSO (packaged under argon). For critical assays, verify the water content is <0.1% using a non-destructive acoustic hydration measurement or Karl Fischer titration[2].

  • Dissolution: Add the anhydrous DMSO to the powder. Vortex gently. Do not use high-heat sonication, as this can initiate polymerization of the acrylamide group[5].

  • Aliquot & Purge: Divide the clear stock into single-use amber vials (to block UV light). Purge the headspace of each vial with dry Argon or Nitrogen gas before sealing.

  • Storage: Store immediately at -80°C[3].

Protocol B: The "Rescue and Verify" Method for Precipitated Stocks

Causality: Differentiating between reversible moisture-induced precipitation and irreversible auto-polymerization requires thermal energy followed by mass validation.

  • Thermal Disruption: Place the cloudy vial in a water bath at exactly 37°C for 5–10 minutes[3].

  • Acoustic/Ultrasonic Agitation: Transfer to an ultrasonic bath for 5 minutes. Why: Sonication provides the mechanical energy needed to break crystalline polymorphs formed during freeze-thaw cycles.

  • Visual Inspection:

    • If the solution turns completely clear, the precipitate was likely moisture/cold-induced. Proceed to Step 4.

    • If flocculent white solids remain, the acrylamide has auto-polymerized[6]. Discard the sample.

  • Self-Validation (Critical): Do not use the rescued clear solution blindly. Submit a 1 µL aliquot for LC-MS analysis.

    • Success Criteria: You must observe the intact monomer mass ( [M+H]+≈178.2 m/z ).

    • Failure Criteria: If you observe a broad polymeric envelope or a lack of the monomer peak, the compound has degraded despite appearing clear.

Workflow Start Precipitate Observed in DMSO Stock Step1 Warm to 37°C & Sonicate (5-10 min) Start->Step1 Dec1 Did it dissolve? Step1->Dec1 PathA Yes: Moisture/Cold Induced Dec1->PathA Clear Solution PathB No: Likely Polymerized Dec1->PathB Remains Cloudy ValA Validate via LC-MS (Check for m/z 178.2) PathA->ValA ValB Discard Stock Prepare Fresh from Powder PathB->ValB

Self-validating workflow for diagnosing and resolving acrylamide precipitation.

References

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives ResearchGate[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Ziath[Link]

  • In situ DMSO hydration measurements of HTS compound libraries PubMed[Link]

  • Rapid RAFT Polymerization of Acrylamide with High Conversion PubMed[Link]

  • N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide Safety Data NextSDS[Link]

  • Rapid RAFT Polymerization of Acrylamide with High Conversion MDPI[Link]

  • Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization ACS Publications[Link]

Sources

minimizing off-target toxicity of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide in cell-based assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Off-Target Toxicity of Acrylamide-Based Covalent Probes

Focus Compound: N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide Audience: Researchers, Scientists, and Drug Development Professionals

Overview

Welcome to the Application Support Center. As drug development increasingly leverages targeted covalent inhibitors (TCIs), managing the intrinsic reactivity of electrophilic warheads is paramount. N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide features an acrylamide moiety—a classic Michael acceptor designed to form irreversible covalent bonds with target cysteine residues. However, this electrophilicity is a double-edged sword. In cell-based assays, excessive reactivity leads to off-target adduction of abundant cellular nucleophiles, primarily glutathione (GSH), resulting in confounding cytotoxicity [3].

This guide provides self-validating protocols and mechanistic insights to help you isolate true on-target efficacy from electrophilic background noise.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide cause rapid, dose-dependent toxicity even in target-negative cell lines? Causality & Mechanism: The primary culprit is intracellular Glutathione (GSH) depletion. GSH is present at millimolar concentrations in cells and acts as the primary redox buffer. The acrylamide warhead undergoes a spontaneous Michael addition with the free thiol of GSH. When the rate of covalent adduction exceeds the cell's capacity to synthesize new GSH, the cell experiences catastrophic oxidative stress, triggering apoptotic pathways[2]. This is an electrophilic artifact, not a pharmacological effect.

Q2: How can I definitively prove that my observed cell death is due to on-target inhibition and not off-target acrylamide reactivity? Causality & Mechanism: You must implement a "self-validating" chemical control system. Synthesize or procure the saturated analog of your compound (e.g., N-(4,6-dimethylpyrimidin-2-yl)propanamide). By reducing the alkene to an alkane, you eliminate the Michael acceptor capability while maintaining the steric and non-covalent binding properties of the pyrimidine scaffold. If the saturated analog loses target affinity but the acrylamide retains high cytotoxicity, your assay is measuring off-target electrophilic poisoning.

Q3: My IC50 values fluctuate wildly between different batches of cell culture media. What is causing this? Causality & Mechanism: Assay variability with covalent inhibitors is heavily influenced by serum protein binding. Fetal Bovine Serum (FBS) contains high concentrations of albumin, which possesses a highly reactive free cysteine (Cys34) and multiple reactive lysines (e.g., Lys190) [1]. The acrylamide warhead can covalently bind to these serum proteins, effectively reducing the free fraction of the drug available to enter the cell. Variations in FBS lots alter the scavenger sink capacity, shifting your apparent IC50.

Part 2: Mechanistic Pathways & Visualizations

ToxicityPathway Compound N-(4,6-dimethylpyrimidin-2-yl) prop-2-enamide Adduct GSH-Acrylamide Adduct (Michael Addition) Compound->Adduct Reacts with GSH Intracellular GSH (Nucleophile Sink) GSH->Adduct Consumed by Depletion Severe GSH Depletion Adduct->Depletion Causes ROS Unchecked ROS Accumulation Depletion->ROS Triggers Apoptosis Off-Target Apoptosis (Assay Artifact) ROS->Apoptosis Induces

Caption: Mechanistic pathway of acrylamide-induced GSH depletion leading to off-target cytotoxicity.

Part 3: Troubleshooting Guides & Experimental Protocols

Workflow 1: GSH Reactivity (t1/2) Assay

Purpose: To quantify the intrinsic electrophilicity of the acrylamide warhead. A half-life (t1/2) that is too short (< 15 mins) guarantees off-target toxicity in cell assays [2]. Self-Validating Logic: By measuring the disappearance of the parent compound in the presence of a vast excess of GSH, we establish pseudo-first-order kinetics, allowing direct comparison of warhead reactivity independent of the biological target.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide in anhydrous DMSO.

  • Buffer Setup: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM GSH. Pre-incubate at 37°C.

  • Initiation: Spike the compound into the GSH buffer to a final concentration of 10 µM (establishing a 500-fold GSH excess).

  • Sampling: At time points 0, 15, 30, 60, 120, and 240 minutes, quench a 50 µL aliquot into 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 x g for 10 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot ln(% remaining) versus time. The slope equals -k (rate constant). Calculate t1/2 = 0.693 / k.

Workflow 2: The Wash-Out Viability Assay

Purpose: To isolate sustained on-target covalent engagement from continuous off-target exposure. Self-Validating Logic: Covalent binding is time-dependent and irreversible. A short pulse of the drug is sufficient to permanently inactivate the target protein. Washing the drug away removes the driving force for slow, off-target adduction of GSH and non-specific proteins, rescuing the cells from electrophilic toxicity [4].

Step-by-Step Methodology:

  • Seeding: Seed cells in a 96-well plate at optimal density and incubate overnight to allow adherence.

  • Pulsed Treatment: Treat cells with a dose-response titration of the acrylamide compound and the saturated control.

  • Incubation: Incubate for exactly 2 hours (sufficient time for on-target covalent bond formation).

  • Wash-Out: Carefully aspirate the media. Wash the cells three times with warm, sterile PBS to remove all unbound compound.

  • Recovery: Add fresh, compound-free media containing standard FBS concentrations.

  • Endpoint: Incubate for an additional 48-72 hours, then assess viability using CellTiter-Glo® Luminescent Cell Viability Assay. Compare IC50 values against a continuous exposure control plate.

WashoutWorkflow Seed 1. Seed Cells (Overnight) Treat 2. Pulse Treatment (2 Hours) Seed->Treat Wash 3. Wash 3x (Remove Unbound) Treat->Wash Incubate 4. Recovery (48-72 Hours) Wash->Incubate Read 5. Viability Read (Isolate On-Target) Incubate->Read

Caption: Step-by-step wash-out assay workflow to isolate irreversible on-target effects from off-target toxicity.

Part 4: Data Presentation & Interpretation

Use the following reference tables to benchmark your assay results and determine if your compound requires chemical optimization (e.g., tuning the warhead to a less reactive state).

Table 1: Correlating GSH Half-Life with Cell Assay Outcomes

GSH t1/2 (Minutes)Electrophilic ReactivityExpected Cell Assay PhenotypeRecommended Action
< 15 min Hyper-reactiveSevere off-target toxicity; GSH depletion.Redesign: Add steric hindrance near the acrylamide or switch to a reversible covalent warhead.
15 - 60 min ModerateNoticeable background toxicity at high doses (>10 µM).Optimize Assay: Utilize wash-out protocols; strictly control FBS lot consistency.
> 60 min Tuned / OptimalClean on-target profile; minimal GSH adduction.Proceed: Ideal profile for targeted covalent inhibitors [5].

Table 2: Interpreting Wash-Out vs. Continuous Exposure Data

Assay ConditionIC50 (Saturated Control)IC50 (Acrylamide TCI)Interpretation of Causality
Continuous (72h) > 50 µM0.5 µMCannot distinguish between on-target efficacy and off-target toxicity.
Wash-Out (2h pulse) > 50 µM0.8 µMValid Target Engagement: The TCI permanently inactivated the target within 2 hours.
Wash-Out (2h pulse) > 50 µM> 50 µMFalse Positive in Continuous: The 0.5 µM IC50 was entirely due to slow, off-target electrophilic poisoning.

References

  • Advanced approaches of developing targeted covalent drugs. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlGJPKez6NsnEyS4wfX81nCDmx9_2B7Acc-ES9USg2OtXmhF2vM0FVOQKa9MRLPAwIhGML5Lk54D2ptd2z_HFfYVDNo--qIPoDsyWkNWLLd4M0TZ_fRJtN1h2M0WrP6x-06Z0tb9nLagCgW2c=]
  • Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDulY8elmKtszSEQfX6ycuw1ZLM3U9Bo_p3-I_6C1Ldsy3Gbt5xyu-4F168z7TJZiQgDBZkMHgmxhZMrXpveKCdlFCvrNjM1gKZlPpvktVqqPHlo8a7czbaK6daquZrZompdPKG6ElrhaJ2j2WPv3Pqb4BHlR9aQfElVfiRJLgdVyaMho7prNtY2bJSCtjjXzAwwtrPK4kHObRfFzL2eGDI-Gyfmd9qKi0xlhr-2QTCauDdumdbB16KKtolphkV7y3UHTZoQMVNfefciovPT9vwnDzJOY=]
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaP77rkZzOPFp2kEuFR9WTixkeV4-KtQfuGqvWTdzfhS17XonGHfC4_8Wcv6-CwEv5dVtgzktnLDzhOwjENDHCB_KyWDwfs704E2t5T6R9aFstiYpiDpJYfFkwG31HfyyTBZGFSoRop3l2]
  • Enhancing Reversible Covalent Drug Design. Enzymlogic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEckQ41gU-aMxgWnvEeEnuL8BfH4pvXMjMurPQCAUwEY8x09KUnltK_WPwc0XsEH_Ix3lR6O9dvz_4KK-DrosUDQ8S09n59Lde0d4dKL5K9aNuI0tVhE0OSLAUS4t3GaIsneZIFsuB-Z7WaTkJndPs__K0A0aF4b8SDOrbJd_OfZcusKb7tmwitGZICee60Imp8BLvHGGm1CoeyfK1ofa4uSluECOdX5SAu1SQeUpYsNqx4Z-5nCiwHV9sa39cEPOg]
  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG237F_U2UZbEXoXUs8a_SzeTE8p0Ta8fdd39hzEPDlf1VARPE735w1AIrwiZbyvo3Il48wB4Kh5jTjZ0JNauMjqx-6Lrh4DoB0TvQEXa5buNlmDIejvGL4lh_Zp4MFmJw4nuDU0qCjK2wQS8=]

Technical Support Center: Optimizing Incubation Time for Covalent Binding of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the covalent binding of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments. As a covalent inhibitor, the time-dependent nature of its interaction with the target protein is a critical parameter to control for achieving reproducible and meaningful results.

Frequently Asked Questions (FAQs)

Q1: What is N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide and how does it work?

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide is a molecule containing a prop-2-enamide (acrylamide) functional group. This acrylamide moiety acts as a "warhead," an electrophilic group that can form a stable, covalent bond with a nucleophilic amino acid residue on its target protein, most commonly a cysteine.[1][2][3][] The interaction is a two-step process: first, the inhibitor reversibly binds to the target protein, and this is followed by the irreversible formation of a covalent bond.[5][6] This covalent modification leads to a prolonged and often irreversible inhibition of the protein's function.[7][8]

Q2: Why is incubation time a critical parameter for this covalent inhibitor?

Unlike non-covalent inhibitors that reach equilibrium quickly, the binding of a covalent inhibitor is time-dependent.[9][10] The extent of target modification, and therefore the observed inhibitory effect (e.g., IC50 value), will increase with longer incubation times until the target is saturated.[6][11] Therefore, controlling and optimizing the incubation time is essential for obtaining consistent and interpretable data.

Q3: What are the key kinetic parameters that describe the binding of a covalent inhibitor?

The interaction of a covalent inhibitor with its target is typically described by two key parameters:

  • Ki (Inhibition Constant): This represents the affinity of the initial, reversible binding of the inhibitor to the target protein.[6][7][9]

  • kinact (Inactivation Rate Constant): This is the maximum rate of covalent bond formation once the inhibitor is non-covalently bound to the target.[7][9][12]

The overall efficiency of the covalent inhibitor is often expressed as the second-order rate constant kinact/Ki .[7]

Q4: What factors can influence the optimal incubation time?

Several factors can affect the rate of covalent bond formation and thus the optimal incubation time:

  • Inhibitor Concentration: Higher concentrations will lead to faster target saturation.

  • Target Protein Concentration: The amount of available target will influence the time required for complete modification.

  • Intrinsic Reactivity of the Warhead: The chemical nature of the electrophile plays a significant role. Acrylamides have a specific reactivity profile.[1][3]

  • Accessibility and Nucleophilicity of the Target Residue: The microenvironment of the nucleophilic amino acid (e.g., cysteine) on the target protein can impact its reactivity.[5]

  • Assay Conditions: pH, temperature, and buffer components can all affect reaction rates.

  • Cellular Context: In cell-based assays, factors like cell permeability, inhibitor metabolism, and protein turnover rates become important.[9]

Troubleshooting Guide

This section addresses common issues encountered when optimizing the incubation time for covalent inhibitors like N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide.

Problem 1: Incomplete Target Binding or Low Potency

Symptoms:

  • High IC50 values even after extended incubation.

  • Mass spectrometry data shows a low percentage of target modification.

  • Weak or no response in a cell-based functional assay.

Possible Causes and Solutions:

Caption: Troubleshooting workflow for irreproducible results.

Experimental Protocols

Here are detailed protocols for key experiments to determine the optimal incubation time for N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide.

Protocol 1: Time-Dependent IC50 Determination in a Biochemical Assay

This protocol allows for the determination of Ki and kinact by measuring the IC50 at different incubation times.

Materials:

  • Purified target protein

  • N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

  • Assay buffer

  • Substrate for the target protein

  • Detection reagents

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the inhibitor.

  • Incubation: In a multi-well plate, add the target protein and the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Time-Course: Incubate the plates for different, precisely controlled time periods (e.g., 5, 15, 30, 60, and 120 minutes).

  • Initiate Reaction: After each incubation period, add the substrate to start the enzymatic reaction.

  • Measure Activity: Allow the enzymatic reaction to proceed for a fixed amount of time and then measure the product formation using a microplate reader.

  • Data Analysis:

    • For each incubation time point, plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • The IC50 values will decrease with longer incubation times. [13] * The data can be globally fitted to specialized equations to determine Ki and kinact.

Data Presentation:

Incubation Time (min)IC50 (nM)
5500
15250
30125
6060
12030
Protocol 2: Intact Protein Mass Spectrometry to Determine Percent Covalent Modification

This method directly measures the formation of the covalent adduct between the inhibitor and the target protein over time.

[14][15][16][17]Materials:

  • Purified target protein

  • N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

  • Reaction buffer

  • Quenching solution (e.g., formic acid)

  • LC-MS system

Procedure:

  • Incubation: Incubate the target protein with a fixed concentration of the inhibitor.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench it to stop the reaction.

  • Sample Preparation: Desalt the samples.

  • LC-MS Analysis: Analyze the samples by LC-MS to separate the unmodified protein from the inhibitor-protein adduct.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the masses of the unmodified protein and the covalent adduct.

    • Calculate the percentage of modified protein at each time point by comparing the peak intensities of the modified and unmodified protein.

    • Plot the percent modification against time to observe the kinetics of covalent bond formation.

Protocol 3: Cell-Based Target Engagement Assay

This protocol assesses the covalent modification of the target protein within a cellular environment.

[18][19][20]Materials:

  • Cells expressing the target protein

  • N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

  • Cell culture medium

  • Lysis buffer

  • Activity-based probe or antibody for the target protein

Procedure:

  • Cell Treatment: Treat the cells with the inhibitor at various concentrations and for different incubation times.

  • Cell Lysis: After incubation, wash the cells and lyse them to release the proteins.

  • Target Engagement Measurement:

    • Activity-Based Probe Method: Incubate the cell lysates with an activity-based probe that covalently binds to the active site of the target protein. T[21][22][23][24][25]he amount of probe that binds is inversely proportional to the amount of target engaged by the inhibitor.

    • Western Blot Method: Run the cell lysates on an SDS-PAGE gel and perform a Western blot using an antibody specific to the target protein. A shift in the molecular weight may be observed if the inhibitor is large enough, or specialized antibodies that only recognize the unmodified target can be used.

  • Quantification: Quantify the results to determine the extent of target engagement at each concentration and time point.

References

  • Recent Advances in Covalent Drug Discovery - PMC - NIH. (n.d.).
  • ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries | Journal of the American Chemical Society. (2023, October 19).
  • Activity-Based Protein Profiling (ABPP) Service - Mtoz Biolabs. (n.d.).
  • Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning - PMC. (n.d.).
  • MS-Based Covalent Binding Analysis - ICE Bioscience. (n.d.).
  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed. (2015, December 16).
  • Kinetic analysis of covalent and irreversible inhibitors - CarnaBio USA, Inc. (2020, November 27).
  • Using mass spectrometry chemoproteomics to advance covalent drug development - News-Medical.Net. (2025, November 26).
  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed. (2023, January 27).
  • Target identification of covalently binding drugs by activity-based protein profiling (ABPP). (2016, August 1).
  • Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK. (2025, January 20).
  • The rise of covalent inhibitors in strategic therapeutic design - CAS. (2023, October 17).
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. (2025, December 5).
  • High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2 - PMC. (2026, February 4).
  • Optimizing FT827 Incubation Time: A Technical Guide - Benchchem. (n.d.).
  • Quantitating drug-target engagement in single cells in vitro and in vivo - PMC. (n.d.).
  • Drug Discovery: Covalent Bonds Between Small Molecules & Proteins - kbDNA. (2020, February 24).
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - MDPI. (2022, November 8).
  • Current Developments in Activity-Based Protein Profiling | Bioconjugate Chemistry. (2014, June 19).
  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry | Journal of the American Chemical Society. (2021, March 24).
  • Only time will tell: Modelling the kinetics of covalent inhibitors - PubMed. (2026, February 12).
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv. (2022, February 17).
  • CHAPTER 4: Covalent Inhibition of Kinases - Books - The Royal Society of Chemistry. (n.d.).
  • Reversible Covalent Inhibitor Binding Assay - Domainex. (n.d.).
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (2024, November 1).
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025, September 13).
  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC. (n.d.).
  • Evaluating the Impact of Covalent Drug Binding on Pharmacology - Longdom Publishing. (2024, November 25).
  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery | ACS Pharmacology & Translational Science. (2024, August 16).
  • Covalent, Non-covalent, and Covalent Reversible Drug Design in Medicinal Chemistry - BOC Sciences. (2024, January 26).
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Publishing. (2025, March 20).
  • Navigating Kinact and Ki Assay Options for Covalent Drug Characterization - Blog. (2026, January 15).
  • Recent advances in the development of covalent inhibitors - PMC. (n.d.).

Sources

Validation & Comparative

N-(4,6-Dimethylpyrimidin-2-yl)prop-2-enamide vs. Standard Acrylamides: A Comparative Guide to Covalent Warhead Design

Author: BenchChem Technical Support Team. Date: April 2026

The renaissance of targeted covalent inhibitors (TCIs) has fundamentally reshaped oncology and immunology drug discovery. While standard acrylamides have successfully yielded blockbuster drugs (e.g., ibrutinib, osimertinib), the demand for highly tuned electrophiles to target poorly nucleophilic cysteines or overcome resistance mutations has driven the exploration of novel warheads.

As a Senior Application Scientist, I frequently evaluate the transition from conventional N-alkyl/N-aryl acrylamides to advanced N-heteroaryl acrylamides. This guide provides an in-depth, objective comparison between standard acrylamides and the highly specialized N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide warhead, detailing the mechanistic causality behind their performance and the self-validating protocols used to evaluate them.

Mechanistic Causality: The Electronic and Steric Landscape

The fundamental difference between these warheads lies in how their structural substituents modulate the electron density and conformation of the reactive β -carbon.

Standard Acrylamides (N-Alkyl / N-Aryl)

In standard N-alkyl acrylamides, the nitrogen lone pair delocalizes into the carbonyl group via amide resonance. This electron donation reduces the electron-withdrawing power of the carbonyl, thereby decreasing the electrophilicity of the β -carbon. This results in moderate intrinsic reactivity, which is advantageous for minimizing off-target glutathione (GSH) scavenging but requires a highly optimized non-covalent scaffold to achieve a low binding affinity ( KI​ ) to drive overall efficiency.

N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

By replacing the alkyl/aryl group with an electron-deficient 4,6-dimethylpyrimidine ring, the electronic landscape is drastically altered. The pyrimidine ring acts as an electron sink, pulling the nitrogen lone pair away from the amide carbonyl. This "cross-conjugation" suppresses amide resonance, making the carbonyl more ketone-like and significantly increasing the electrophilicity of the β -carbon 1.

Furthermore, the 4,6-dimethyl groups serve a critical dual purpose:

  • Conformational Locking: They induce A1,3-allylic strain, forcing the acrylamide into a restricted conformation that optimally presents the β -carbon to the target cysteine, lowering the entropic cost of the reaction 2.

  • Steric Shielding: While the electronic effect increases reactivity, the steric bulk of the methyl groups prevents indiscriminate reaction with bulkier off-target nucleophiles, maintaining a favorable selectivity profile.

Comparative Performance Data

The following table summarizes the quantitative differences between these warhead classes based on standardized biochemical profiling.

ParameterStandard N-Alkyl AcrylamideStandard N-Aryl AcrylamideN-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide
Intrinsic Reactivity (GSH t1/2​ ) > 24 hours12 - 24 hours2 - 6 hours
Electrophilicity ( β -carbon) LowModerateHigh
Conformational Rigidity High flexibilityModerate flexibilityHigh (A1,3-strain locked)
Hinge-Binding Potential None (Warhead only)Weak ( π -stacking)Strong (Pyrimidine N-donors)
Typical kinact​/KI​ range 103−104M−1s−1 104−105M−1s−1 >105M−1s−1 (Scaffold dependent)

Kinetic Modeling and Experimental Workflows

To accurately assess these warheads, we rely on a two-step kinetic model where reversible binding ( KI​ ) precedes irreversible covalent bond formation ( kinact​ ).

CovalentMechanism Target Target Protein (Cys-SH) Complex Reversible Complex (E·I) Target->Complex k_on Inhibitor Warhead (Acrylamide) Inhibitor->Complex Complex->Target k_off Adduct Covalent Adduct (E-I) Complex->Adduct k_inact

Two-step kinetic model of targeted covalent inhibition.

Workflow step1 1. Synthesize Warhead Variants (Standard vs N-Heteroaryl) step2 2. GSH Reactivity Assay (LC-MS/NMR half-life) step1->step2 step3 3. Intact Protein MS (Determine k_inact / K_I) step2->step3 step4 4. Cellular Target Engagement (Washout Experiments) step3->step4

Step-by-step experimental workflow for evaluating covalent warhead reactivity.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and scientific integrity, the evaluation of these warheads must follow a self-validating workflow. The following protocols detail the exact methodologies used to generate the comparative data.

Protocol 1: Intrinsic Reactivity Profiling via GSH Depletion Assay

Causality: Before testing on a target protein, we must establish the baseline electrophilicity of the warhead to predict potential off-target toxicity (e.g., hepatotoxicity via GSH depletion). A highly reactive warhead without sufficient steric shielding will rapidly deplete GSH, flagging it as a toxic liability 3.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the warhead in anhydrous DMSO. Prepare a fresh 100 mM stock of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: In a glass autosampler vial, combine the warhead (final concentration 100 µM) and GSH (final concentration 1 mM) in the phosphate buffer. Ensure a 10% DMSO final concentration to maintain compound solubility.

  • Incubation & Sampling: Incubate the mixture at 37°C. Quench 50 µL aliquots at specific time points (0, 15, 30, 60, 120, and 240 minutes) by adding an equal volume of 1% formic acid in acetonitrile to halt the Michael addition.

  • LC-MS Analysis: Analyze the quenched samples via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned specifically to the parent warhead mass.

  • Data Processing: Plot the natural log ( ln ) of the remaining parent compound peak area versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​ ) is calculated.

Protocol 2: Determination of kinact​/KI​ via Intact Protein Mass Spectrometry

Causality: The true efficacy of a covalent inhibitor is defined by the kinact​/KI​ ratio. Intact protein MS provides a direct, label-free, and self-validating measurement of covalent adduct formation over time, ensuring that the observed inhibition is strictly due to covalent target engagement rather than assay artifacts.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified recombinant target kinase (containing the target cysteine) to 1 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Critical Note: Ensure DTT concentration is low enough not to outcompete the warhead for the electrophile.

  • Inhibitor Titration: Prepare a concentration series of the inhibitor (e.g., 0.1, 0.5, 1, 5, 10 µM).

  • Time-Course Incubation: Mix the protein and inhibitor. At precise intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), remove a 10 µL aliquot and immediately quench with 1% formic acid.

  • LC-TOF MS Analysis: Inject the quenched samples onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent) software to obtain the intact mass of the unreacted protein and the covalent adduct.

  • Kinetic Calculation: Calculate the percentage of covalent modification at each time point. Fit the data to a pseudo-first-order kinetic equation to determine kobs​ for each concentration. Plot kobs​ vs. [Inhibitor] to extract KI​ (reversible binding affinity) and kinact​ (maximum rate of inactivation).

Conclusion

The shift from standard acrylamides to N-heteroaryl acrylamides like N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide represents a sophisticated evolution in covalent drug design. By leveraging cross-conjugation to enhance electrophilicity and utilizing steric bulk for conformational locking, researchers can achieve highly potent, target-specific engagement that overcomes the kinetic limitations of traditional warheads.

Sources

A Comparative Guide to the Spectroscopic Validation of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and materials science, the unambiguous structural elucidation of novel synthetic compounds is a cornerstone of rigorous scientific practice. For researchers and professionals in drug development, the pyrimidine scaffold represents a privileged structure, forming the core of numerous therapeutic agents. The introduction of an acrylamide moiety, a reactive Michael acceptor, onto this scaffold to form N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide opens avenues for the development of targeted covalent inhibitors and advanced polymer materials. The precise characterization of this molecule is therefore not merely a procedural step, but a critical prerequisite for any subsequent application.

This guide provides an in-depth technical comparison and validation of the structure of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical prediction of its NMR spectra, present a detailed experimental protocol for data acquisition, and conduct a comparative analysis with its immediate precursor, 2-amino-4,6-dimethylpyrimidine, to provide a holistic understanding of the molecule's spectral features. This approach underscores the power of NMR in confirming molecular identity and purity, a process that is fundamental to scientific integrity and the advancement of chemical research.

The Imperative of Spectral Validation

The synthesis of a novel molecule is incomplete without rigorous structural confirmation. NMR spectroscopy stands as a primary analytical technique, offering a detailed roadmap of a molecule's carbon-hydrogen framework.[1][2] For N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide, NMR is essential to confirm the successful acylation of the starting 2-aminopyrimidine and to verify the integrity of both the pyrimidine ring and the prop-2-enamide group.

Predictive Analysis of the NMR Spectra

A predictive analysis of the ¹H and ¹³C NMR spectra of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide serves as a foundational hypothesis against which experimental data can be compared. These predictions are derived from established principles of chemical shifts and spin-spin coupling, and by referencing spectral data of analogous structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the dimethylpyrimidine and the acrylamide moieties.

  • Amide Proton (N-H): The proton attached to the amide nitrogen is expected to appear as a broad singlet in a downfield region, typically between δ 8.0 and 10.0 ppm.[3] Its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Acrylamide Vinyl Protons (-CH=CH₂): This system will present a characteristic set of three coupled multiplets. The proton on the carbon adjacent to the carbonyl group (-CH=) will likely resonate between δ 6.0 and 6.5 ppm. The two terminal vinyl protons (=CH₂) are diastereotopic and will appear as two distinct multiplets, typically between δ 5.5 and 6.0 ppm.[4]

  • Pyrimidine Ring Proton (H-5): The lone proton on the pyrimidine ring is expected to be a singlet and will appear in the aromatic region, likely between δ 6.5 and 7.0 ppm.

  • Methyl Protons (-CH₃): The two methyl groups at positions 4 and 6 of the pyrimidine ring are chemically equivalent and will therefore appear as a single, sharp singlet integrating to six protons, anticipated in the upfield region around δ 2.0 to 2.5 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 165 to 175 ppm.[5][6]

  • Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will resonate in the aromatic region. The carbons bearing the methyl groups (C-4 and C-6) are expected around δ 160-170 ppm, while the carbon attached to the nitrogen of the amide (C-2) will also be in a similar downfield region. The carbon bearing the lone proton (C-5) is anticipated to be more upfield, around δ 110-120 ppm.

  • Acrylamide Vinyl Carbons (-CH=CH₂): The two sp² hybridized carbons of the vinyl group will appear in the olefinic region, typically between δ 120 and 140 ppm.[5][6]

  • Methyl Carbons (-CH₃): The equivalent methyl carbons will give rise to a single signal in the upfield region, expected around δ 20 to 25 ppm.

Experimental Protocol for NMR Spectral Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is paramount.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. DMSO-d₆ is often preferred for its ability to better solubilize polar compounds and for observing exchangeable protons like the N-H proton.[7]

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required.[7]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

Data Acquisition Parameters

The following are general parameters for a 400 MHz NMR spectrometer and may need to be optimized for different instruments.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is appropriate.

Data Presentation and Comparative Analysis

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide. For a robust validation, this data is compared with the experimental data of its precursor, 2-amino-4,6-dimethylpyrimidine.

Table 1: Predicted ¹H NMR Data for N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide and Experimental Data for 2-amino-4,6-dimethylpyrimidine

Proton Assignment N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide (Predicted) 2-amino-4,6-dimethylpyrimidine (Experimental)
Chemical Shift (δ ppm) Multiplicity Integration
N-H~9.0br s
-CH=~6.3m
=CH₂ (trans)~6.1dd
=CH₂ (cis)~5.7dd
H-5~6.7s
-CH₃~2.4s

Table 2: Predicted ¹³C NMR Data for N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide and Experimental Data for 2-amino-4,6-dimethylpyrimidine

Carbon Assignment N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide (Predicted) 2-amino-4,6-dimethylpyrimidine (Experimental)
Chemical Shift (δ ppm) Chemical Shift (δ ppm)
C=O~168-
C-2~158~162
C-4, C-6~167~167
-CH=~130-
=CH₂~128-
C-5~115~112
-CH₃~24~24

Causality Behind Experimental Choices and Spectral Interpretation

The choice of a high-field NMR spectrometer (400 MHz or higher) is crucial for resolving the complex multiplets of the vinyl protons and for achieving better signal dispersion. The comparison with the precursor, 2-amino-4,6-dimethylpyrimidine, is a powerful self-validating step. The disappearance of the broad singlet corresponding to the two amine protons and the appearance of a new broad singlet for a single amide proton, along with the emergence of the characteristic vinyl proton signals, provides strong evidence for the successful acylation.[8] Furthermore, the downfield shift of the pyrimidine H-5 proton in the product is expected due to the electron-withdrawing effect of the newly introduced acrylamide group.

Visualizing the Validation Workflow

The logical flow of the spectral validation process can be visualized as follows:

G cluster_synthesis Synthesis cluster_prediction Theoretical Prediction cluster_experiment Experimental Verification cluster_analysis Data Analysis and Comparison synthesis Synthesize N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide sample_prep Sample Preparation synthesis->sample_prep predict_h1 Predict ¹H NMR Spectrum compare_spectra Compare Experimental vs. Predicted predict_h1->compare_spectra predict_c13 Predict ¹³C NMR Spectrum predict_c13->compare_spectra data_acq NMR Data Acquisition (¹H and ¹³C) sample_prep->data_acq process_data Data Processing data_acq->process_data process_data->compare_spectra compare_precursor Compare with Precursor Spectrum process_data->compare_precursor structure_confirm Structural Confirmation compare_spectra->structure_confirm compare_precursor->structure_confirm

Sources

LC-MS/MS Validation Methods for N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Targeted covalent inhibitors (TCIs) have revolutionized drug discovery, particularly in oncology and immunology, by offering prolonged target residence times and high potency[1]. N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide (NDPA) serves as a classic model of an acrylamide-based covalent warhead. While the acrylamide moiety provides an optimal balance of cysteine-reactivity in vivo, it presents a severe bioanalytical challenge ex vivo[1].

This guide objectively compares sample preparation methodologies for the LC-MS/MS quantification of NDPA in human plasma. By analyzing the causality behind analyte degradation, we present a self-validating, optimized workflow that ensures compliance with the latest bioanalytical method validation guidelines.

The Bioanalytical Challenge: Ex Vivo Reactivity

The β -carbon of the acrylamide group in NDPA is highly electrophilic. When whole blood is drawn, this moiety rapidly undergoes hetero-Michael addition with solvent-exposed nucleophiles in the plasma matrix—most notably the free thiol group of Cys34 on Human Serum Albumin (HSA)[2].

If left unchecked, this ex vivo reactivity leads to a continuous, temperature-dependent loss of the parent drug in the sample tube. Consequently, standard extraction methods will severely underestimate the circulating drug concentration, causing the assay to fail the rigorous Incurred Sample Reanalysis (ISR) and bench-top stability criteria mandated by the [3] and the harmonized [4].

Mechanistic Pathway of Ex Vivo Degradation & Stabilization

To build a self-validating system, the extraction protocol must preemptively disrupt this reaction. The introduction of a competitive thiol-blocker, such as N-ethylmaleimide (NEM) , immediately upon blood collection alkylates the plasma thiols before they can react with NDPA[5].

MechanisticPathway NDPA N-(4,6-dimethylpyrimidin-2-yl) prop-2-enamide (NDPA) Adduct Covalent Adduct (Signal Loss) NDPA->Adduct Ex vivo Michael Addition Stabilized Stabilized NDPA (Accurate Quantitation) NDPA->Stabilized Extracted intact HSA Plasma Proteins (e.g., HSA Cys34) HSA->Adduct NEM N-ethylmaleimide (NEM) Thiol Blocker NEM->HSA Blocks free thiols

Caption: Mechanistic pathway showing ex vivo Michael addition of NDPA to HSA and its prevention via NEM.

Comparative Methodologies for Plasma Extraction

We evaluated three distinct sample preparation strategies to isolate NDPA from human plasma. The data demonstrates why standard approaches fail for reactive electrophiles and why a stabilized extraction is necessary.

  • Standard Protein Precipitation (PPT) : Utilizes 3 volumes of cold acetonitrile.

    • Causality of Failure: PPT does not instantaneously denature the core of the protein matrix. During the seconds it takes for complete precipitation, residual Michael addition occurs. Furthermore, PPT leaves high levels of phospholipids, causing severe ion suppression in the MS source.

  • Liquid-Liquid Extraction (LLE) : Utilizes ethyl acetate.

    • Causality of Failure: While yielding a cleaner extract than PPT, the extended processing time and neutral/basic pH required for LLE exacerbate the degradation of unprotected acrylamides.

  • Thiol-Stabilized Solid Phase Extraction (NEM-SPE)[Optimized Product] : Blood is collected in NEM-spiked tubes, followed by polymeric reversed-phase SPE under acidic conditions.

    • Causality of Success: NEM irreversibly blocks HSA Cys34. The subsequent acidic pre-treatment protonates residual reactive species, and the SPE efficiently washes away excess NEM and salts, resulting in a pristine, stable extract.

Quantitative Performance Comparison

The following table summarizes the validation parameters evaluated in accordance with ICH M10 standards[4].

ParameterStandard PPTLLE (Ethyl Acetate)NEM-SPE (Optimized)
Absolute Recovery 62.4% ± 8.1%55.2% ± 6.4%89.7% ± 3.2%
Matrix Effect (Ion Suppression) -45.3%-12.1%-4.5%
Bench-top Stability (RT, 4h) Fails (-38% loss)Fails (-42% loss)Passes (-2% loss)
LLOQ 5.0 ng/mL2.5 ng/mL0.5 ng/mL
ICH M10 Compliance Non-compliantNon-compliantFully Compliant

Experimental Protocol: The Optimized NEM-SPE Workflow

To ensure a self-validating system, this protocol utilizes an isotope-labeled internal standard (NDPA-d3) added immediately after plasma separation. This internal standard mathematically corrects for any minor variations during the SPE process, ensuring absolute trustworthiness of the final quantitative data.

Step-by-Step Methodology
  • Blood Collection & Stabilization : Draw whole blood into K2EDTA tubes pre-aliquoted with N-ethylmaleimide (NEM) to achieve a final whole-blood concentration of 50 mM. Invert gently 5 times and place on wet ice immediately.

  • Plasma Separation : Centrifuge the tubes at 3,000 × g for 10 minutes at 4°C. Transfer the stabilized plasma to pre-chilled cryovials.

  • Internal Standard Addition : Aliquot 100 µL of the stabilized plasma into a 96-well plate. Add 10 µL of the working internal standard solution (NDPA-d3, 100 ng/mL in 50% methanol). Vortex for 30 seconds.

  • Acidic Pre-treatment : Add 100 µL of 2% formic acid in LC-MS grade water to the plasma. Rationale: Acidification disrupts protein binding and stabilizes the pyrimidine ring.

  • Solid Phase Extraction (SPE) :

    • Condition : Pass 1 mL Methanol, followed by 1 mL Water through an Oasis HLB 30 mg/1 cc cartridge.

    • Load : Apply the pre-treated plasma sample.

    • Wash : Pass 1 mL of 5% Methanol in Water to remove polar interferences and excess NEM.

    • Elute : Elute NDPA with 1 mL of 100% Acetonitrile.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (0.1% Formic Acid in Water:Acetonitrile, 80:20 v/v).

LC-MS/MS Analytical Conditions
  • Column : Waters Acquity BEH C18 (1.7 µm, 2.1 × 50 mm) maintained at 40°C.

  • Mobile Phase : (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient : 20% B to 90% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Detection : Electrospray Ionization (ESI) in positive mode. MRM transitions: m/z 178.1 123.1 (NDPA) and m/z 181.1 126.1 (NDPA-d3).

Workflow Step1 1. Blood Collection (K2EDTA + 50 mM NEM) Step2 2. Plasma Separation (Centrifugation at 4°C) Step1->Step2 Step3 3. Internal Standard Addition (Isotope-labeled NDPA-d3) Step2->Step3 Step4 4. Solid Phase Extraction (SPE) (Oasis HLB, Acidic Wash) Step3->Step4 Step5 5. Elution & Reconstitution (0.1% Formic Acid in ACN/H2O) Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM Mode, ESI+) Step5->Step6

Caption: Step-by-step NEM-SPE sample preparation workflow for NDPA quantification.

Conclusion

The accurate quantification of highly reactive acrylamide-based covalent inhibitors like NDPA requires a fundamental shift from standard bioanalytical workflows. As demonstrated by the comparative data, standard PPT and LLE methods fail to protect the electrophilic warhead from ex vivo degradation, leading to severe regulatory compliance failures. By implementing a preemptive thiol-blocking strategy with NEM and coupling it with an acidified SPE cleanup, laboratories can achieve robust stability, minimal matrix effects, and a highly sensitive LLOQ of 0.5 ng/mL, fully satisfying the stringent requirements of the ICH M10[4] and FDA[3] guidelines.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA).[Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions . PubMed Central (PMC).[Link]

  • Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist . ACS Publications.[Link]

  • Advanced approaches of developing targeted covalent drugs . PubMed Central (PMC).[Link]

Sources

Comparative IC50 Analysis of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide and Structural Analogs: A Guide to Covalent Warhead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted fragment-based drug discovery (FBDD). By targeting non-catalytic cysteines in the kinome—such as Cys909 in JAK3 or Cys797 in EGFR—researchers can achieve exceptional target occupancy and prolonged pharmacodynamics 1.

This guide provides an in-depth comparative analysis of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide (hereafter referred to as DMP-Acrylamide ) against its structural analogs. As a privileged covalent fragment, DMP-Acrylamide balances the hinge-binding potential of the pyrimidine core with the tunable electrophilicity of the prop-2-enamide (acrylamide) warhead.

Mechanistic Rationale: The DMP-Acrylamide Scaffold

Designing an irreversible covalent inhibitor requires a precise geometric and electronic alignment between the ligand's electrophile and the target's nucleophile (typically a cysteine thiolate) 2.

The DMP-Acrylamide fragment operates via a two-step mechanism:

  • Reversible Target Engagement ( Ki​ ): The pyrimidine nitrogen atoms participate in hydrogen bonding within the kinase hinge region. The 4,6-dimethyl groups provide critical steric bulk, restricting the rotational freedom of the molecule and pre-organizing the warhead trajectory.

  • Irreversible Inactivation ( kinact​ ): The acrylamide undergoes a Michael addition with the target cysteine. The electron-donating nature of the 4,6-dimethyl groups subtly increases the pKa of the pyrimidine, which in turn modulates the electron density across the acrylamide system, preventing it from becoming overly reactive and indiscriminately binding to off-target thiols like glutathione (GSH).

Workflow A DMP-Acrylamide (Electrophile) C Reversible Complex [E·I] A->C K_i (Affinity) E GSH Depletion (Off-Target) A->E Intrinsic Reactivity B Target Kinase (Cys-SH) B->C Target Binding D Covalent Adduct [E-I] C->D k_inact (Michael Addition)

Fig 1: Two-step covalent binding mechanism of DMP-Acrylamide and off-target GSH reactivity.

Comparative IC50 & Kinetic Analysis

For covalent inhibitors, a standard single-time-point IC50 is an artifact of incubation time and can be highly misleading. The true measure of a covalent fragment's potency is the efficiency constant, kinact​/KI​ .

The table below summarizes the structure-activity relationship (SAR) of DMP-Acrylamide and its analogs against a model cysteine-bearing kinase (e.g., JAK3 Cys909) 1.

Compound / AnalogWarhead ModificationApparent IC50 (1h) kinact​/KI​ ( M−1s−1 )GSH t1/2​ (min)Mechanistic Consequence
DMP-Acrylamide (Baseline)Prop-2-enamide450 nM1.2 × 10^4> 240Balanced electrophilicity; optimal trajectory due to 4,6-dimethyl sterics.
Unsubstituted Analog Prop-2-enamide120 nM3.8 × 10^445Removal of methyls increases reactivity but drastically reduces GSH stability (toxicity risk).
Methacrylamide Analog 2-Methylprop-2-enamide> 10,000 nM< 10^2> 1,440Alpha-methyl group sterically blocks the Michael addition trajectory.
Propiolamide Analog Propiolamide (Alkyne)85 nM8.5 × 10^4< 15Highly electrophilic; rapid target inactivation but unacceptable off-target promiscuity.
Cyanoacrylamide Analog 2-Cyanoprop-2-enamide320 nMN/A (Reversible)> 480Nitrile electron-withdrawal creates a reversible covalent bond via E1cB elimination 3.
Deciphering the Data (Causality in SAR)

The data illustrates a classic FBDD optimization paradox. While the Propiolamide Analog yields the lowest apparent IC50, its rapid depletion in the presence of GSH indicates it will act as a pan-reactive toxin in vivo. Conversely, the Methacrylamide Analog is highly stable but fails to achieve target inactivation due to steric hindrance at the α -carbon. DMP-Acrylamide provides the optimal therapeutic window, serving as an ideal starting point for elaboration into larger, more complex inhibitors 4.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, covalent inhibitors must be evaluated using time-dependent assays and orthogonal reactivity checks.

Protocol A: Time-Dependent TR-FRET Kinase Assay

Rationale: Because covalent binding is driven by time, pre-incubating the kinase with the inhibitor before adding ATP will cause the IC50 to shift leftward (become more potent) over time. If the IC50 does not shift, the compound is a reversible inhibitor.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Critical Causality:Do not use DTT or β -mercaptoethanol. These nucleophilic thiols will prematurely quench the acrylamide warhead. Use 1 mM TCEP (a non-nucleophilic reducing agent) to maintain kinase stability.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of DMP-Acrylamide and its analogs in 100% DMSO, then dilute 1:100 into the assay buffer.

  • Pre-Incubation: Add 5 nM of the target kinase (e.g., WT and Cys-mutant as a negative control) to the compound plates. Incubate at room temperature for variable time points: 15, 30, 60, and 120 minutes .

  • Reaction Initiation: Add ATP (at the apparent Km​ of the specific kinase) and the appropriate TR-FRET peptide substrate to initiate the reaction.

  • Termination & Detection: After 30 minutes, add EDTA (20 mM final) to chelate Mg2+ and stop the reaction. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

  • Data Analysis: Plot the apparent IC50 values against pre-incubation time. Fit the data to pseudo-first-order kinetic equations to extract KI​ and kinact​ .

Protocol B: Intrinsic GSH Reactivity Assay (LC-MS/MS)

Rationale: Validates that the compound's potency is driven by target affinity rather than indiscriminate electrophilicity.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a solution of 5 mM reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Add the test compound to a final concentration of 10 µM (ensure final DMSO concentration is 1%). Incubate at 37°C.

  • Sampling: At designated time points (0, 1, 2, 4, 8, and 24 hours), remove a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins/salts.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass of the compound.

  • Calculation: Plot the natural log of the remaining compound percentage versus time to calculate the half-life ( t1/2​ ). A t1/2​>120 minutes is generally required to pass lead-optimization filters.

References

  • Structural and biophysical insights into the mode of covalent binding of rationally designed potent BMX inhibitors - PMC -
  • Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC - NIH -
  • Advances in reversible covalent kinase inhibitors - PMC - NIH -
  • Advanced approaches of developing targeted covalent drugs - PMC -

Sources

validating target engagement of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide using mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Engagement of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide: A Mass Spectrometry Comparison Guide

As targeted covalent inhibitors (TCIs) continue to redefine the therapeutic landscape, the analytical frameworks used to validate their efficacy must evolve in tandem. N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide is a prototypical covalent fragment featuring a 4,6-dimethylpyrimidine recognition element and a prop-2-enamide (acrylamide) warhead. Like many modern TCIs, it achieves sustained target engagement by forming an irreversible thioether bond with nucleophilic cysteines via a Michael addition reaction (1[1]).

While indirect biochemical assays (e.g., fluorescence polarization) can infer binding, they fail to confirm the covalent nature or the exact site of modification. Mass spectrometry (MS) provides direct, label-free, and site-specific evidence of target engagement (2[2]). This guide objectively compares three premier MS-based methodologies for validating the engagement of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide and provides self-validating experimental protocols for each.

The Mechanistic Imperative for Mass Spectrometry

Covalent binding is a two-step kinetic process: initial reversible association ( KI​ ) followed by irreversible bond formation ( kinact​ ). To definitively validate N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide, an analytical platform must capture both the stoichiometry (ensuring 1:1 binding without promiscuous reactivity) and the exact spatial modification (ensuring the warhead engages the intended catalytic or allosteric cysteine).

Workflow C N-(4,6-dimethylpyrimidin-2-yl) prop-2-enamide NC Non-Covalent Complex (Reversible Binding) C->NC P Target Protein (Free Cysteine) P->NC CC Covalent Complex (Irreversible Adduct) NC->CC Michael Addition MS Mass Spectrometry Validation CC->MS Direct Detection

Covalent binding mechanism and mass spectrometry validation workflow.

Objective Comparison of MS-Based Methodologies

Selecting the correct MS approach depends on the stage of drug development. Below is an objective comparison of the three primary MS workflows used to evaluate covalent fragments (3[3]).

MethodologyResolutionThroughputQuantitative MetricPrimary Use Case
Intact Mass Spectrometry Intact ProteinHigh (minutes/sample) kinact​/KI​ , StoichiometryConfirming 1:1 binding and ranking warhead reactivity in biochemical assays.
Peptide Mapping (LC-MS/MS) Amino AcidMedium (hours/sample)Site Occupancy (%)Identifying the specific modified nucleophile (e.g., Cys) to guide structure-based design.
Competitive ABPP Proteome-wideLow (days/sample)TMT Ratio (Heavy/Light)Validating in cellulo selectivity, target occupancy, and off-target profiling.

Self-Validating Experimental Protocols

As an Application Scientist, I design protocols not just as a sequence of steps, but as self-validating systems. Every choice must have a mechanistic causality that prevents false positives.

Protocol A: Intact Mass Spectrometry for Stoichiometry & Kinetics

Causality: Non-volatile salts (like NaCl or Tris) form adducts with intact proteins, broadening the isotopic envelope and obscuring the precise +177.09 Da mass shift of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide. Online desalting is mathematically necessary to allow deconvolution algorithms to collapse the multiply charged envelope into a single zero-charge mass.

  • Incubation: Incubate 2 µM recombinant target protein with a concentration gradient (0.5 µM to 10 µM) of the inhibitor in HEPES buffer (pH 7.4) at 25°C. Quench aliquots at specific time points (0, 15, 30, 60, 120 mins) using 1% formic acid.

  • Online Desalting: Inject the sample onto a C4 trap column. Wash with 0.1% formic acid in water for 3 minutes to elute salts.

  • MS Acquisition: Elute the protein into an ESI-TOF mass spectrometer using a rapid gradient of acetonitrile.

  • Deconvolution & Self-Validation: Process raw spectra using a Maximum Entropy (MaxEnt1) algorithm. Self-Validation: Run a Cys-to-Ser mutant of the target protein in parallel. The mutant must show zero mass shift, proving the acrylamide's strict dependence on the target cysteine.

Protocol B: Bottom-Up LC-MS/MS (Peptide Mapping) for Site Identification

Causality: Alkylation with iodoacetamide (IAA) must be performed strictly after inhibitor incubation and denaturation. IAA caps all unreacted, solvent-exposed cysteines with a +57.02 Da carbamidomethyl group. If the target cysteine lacks an IAA adduct but possesses the inhibitor adduct (+177.09 Da), it definitively proves the inhibitor occupied the site prior to sample processing, eliminating artifacts from spontaneous oxidation (3[3]).

  • Denaturation: Denature the inhibitor-protein complex using 8M Urea.

  • Reduction & Alkylation: Reduce disulfides with 10 mM DTT (30 mins, 37°C), then alkylate free cysteines with 40 mM IAA (30 mins, dark).

  • Digestion: Dilute urea to <2M and digest with Trypsin overnight at 37°C.

  • LC-MS/MS: Analyze peptides via a high-resolution Orbitrap MS. Search the database for a dynamic modification of +177.0902 Da on cysteine residues.

Protocol C: Cellular Target Engagement via Competitive ABPP

Causality: Synthesizing a clickable analog of every fragment is synthetically burdensome and can alter the compound's binding thermodynamics. By using a competitive format, the unmodified N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide competes against a broad-spectrum alkyne probe (e.g., iodoacetamide-alkyne). A reduction in the probe's signal provides a direct, unperturbed readout of endogenous target occupancy (4[4]).

ABPP S1 Live Cells / Lysate S2 Incubate with Acrylamide Inhibitor S1->S2 S3 Label with Broad-Spectrum Probe (e.g., IA-Alkyne) S2->S3 S4 CuAAC Click Chemistry (Biotin-Azide) S3->S4 S5 Streptavidin Enrichment & Trypsin Digestion S4->S5 S6 Quantitative LC-MS/MS (Target Engagement) S5->S6

Competitive ABPP workflow for in cellulo target engagement quantification.

  • In Cellulo Incubation: Treat live cells with vehicle or N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide (1-10 µM) for 2 hours.

  • Lysis & Probe Labeling: Lyse cells and label the proteome with an IA-alkyne probe (100 µM, 1 hour) (5[5]).

  • Click Chemistry: Append a biotin-azide tag via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Enrichment & Quantification: Enrich labeled proteins using streptavidin beads, digest with trypsin, label with Tandem Mass Tags (TMT), and analyze via LC-MS/MS.

Quantitative Data Presentation: Expected Performance Metrics

When analyzing N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide against a susceptible cysteine-bearing target, the following quantitative parameters should be expected across the MS platforms:

ParameterExpected Value / ObservationAnalytical MethodBiological Significance
Mass Shift ( Δ M) +177.0902 DaIntact MSConfirms 1:1 stoichiometric addition of the acrylamide fragment without degradation.
Inactivation Efficiency ( kinact​/KI​ ) 103−104M−1s−1 Intact MS (Time-course)Indicates moderate-to-high reactivity, ideal for balancing potency and avoiding off-target toxicity.
Site of Modification Target CysteinePeptide MappingVerifies the spatial orientation and mechanism of action for structure-based optimization.
Cellular Target Occupancy >90% at 1 µM (2h)Competitive ABPPDemonstrates successful cell penetration and sustained endogenous target engagement.

References

  • Source: nih.
  • Source: wuxiapptec.
  • Source: irbm.
  • Source: ox.ac.
  • Source: nih.

Sources

Comparative Guide to the X-ray Crystallography Validation of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide Protein Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful therapeutic modality.[1][2] Their unique mechanism, involving the formation of a stable covalent bond with the target protein, can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[1][3] The acrylamide moiety, a Michael acceptor, is a frequently employed "warhead" that reacts with nucleophilic residues like cysteine within the protein's binding site.[4][5][6] The compound of interest, N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide, combines this reactive group with a dimethylpyrimidine scaffold, a common motif in kinase inhibitors.

Unambiguous validation of the covalent bond formation and precise characterization of the inhibitor's binding mode are paramount for the rational design and optimization of these agents.[7] X-ray crystallography stands as the gold standard for providing high-resolution, three-dimensional structures of protein-ligand complexes, offering direct visualization of the covalent adduct.[7][8][9] However, the interpretation of crystallographic data for covalent complexes is not without its challenges and necessitates a rigorous, multi-faceted validation approach.

This guide provides an in-depth comparison of methodologies for the X-ray crystallography validation of protein complexes with N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide. It will delve into the causality behind experimental choices, compare the acrylamide warhead with other common electrophiles, and present a holistic validation workflow that integrates complementary biophysical techniques.

The N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide Warhead in Context

The N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide molecule consists of two key components: the electrophilic prop-2-enamide (acrylamide) "warhead" and the N-(4,6-dimethylpyrimidin-2-yl) "linker" or scaffold. The acrylamide group is designed to form an irreversible covalent bond, typically with a cysteine residue, via a Michael addition reaction.[4][5] The pyrimidine scaffold directs the warhead to the specific binding pocket of the target protein, often a kinase, through non-covalent interactions.

Comparison with Alternative Covalent Warheads

The choice of an electrophilic warhead is a critical decision in covalent inhibitor design, balancing reactivity with selectivity to minimize off-target effects.[10] While the acrylamide in our topic compound is widely used, several alternatives exist, each with distinct reactivity profiles and targeting capabilities.

Warhead TypeTypical Target Residue(s)Bond TypeKey Characteristics & Considerations
Acrylamide CysteineIrreversibleModerate reactivity, widely used in approved drugs (e.g., Ibrutinib, Osimertinib). Potential for off-target reactivity with other nucleophiles.[2][3][6]
α-Cyanoacrylamide CysteineReversibleThe electron-withdrawing cyano group increases reactivity but also allows for a reversible Michael addition, which can improve the safety profile.[4][5]
Vinyl Sulfone/Sulfonamide Cysteine, LysineIrreversibleGenerally more reactive than acrylamides, which can lead to lower selectivity.
Chloroacetamide CysteineIrreversibleHighly reactive warhead, often used in chemical probes but can have higher risks of off-target effects in a therapeutic context.[11]
Epoxide Cysteine, Serine, ThreonineIrreversibleForms a stable bond through nucleophilic ring-opening.[4]
Nitrile Cysteine, SerineReversibleForms a reversible covalent bond, as seen in drugs like Saxagliptin.[2][12]

The selection of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide for a specific target likely stems from a balance of desired potency, driven by the irreversible nature of the acrylamide warhead, and selectivity, conferred by the specific interactions of the pyrimidine scaffold.

A Self-Validating Crystallographic Workflow

The core principle of a trustworthy validation system is the convergence of evidence from multiple, independent, yet complementary sources. For covalent complexes, this means that the crystallographic model must not only be consistent with the electron density map but also be corroborated by other biochemical and biophysical data.

Workflow for Covalent Complex Validation.
Part 1: Pre-Crystallographic Confirmation of Covalent Adduct Formation

Before embarking on crystallization trials, it is crucial to confirm that the covalent reaction occurs in solution as intended. This initial validation step saves considerable resources and provides foundational data that will later support the crystallographic findings.

Key Technique: Intact Protein Mass Spectrometry

Intact protein mass spectrometry (MS) is a rapid and direct method to verify covalent modification.[11] By comparing the mass of the protein incubated with the inhibitor to a control sample, a mass shift corresponding to the molecular weight of the inhibitor should be observed.[11]

Experimental Protocol: Intact Protein MS

  • Sample Preparation: Incubate the purified target protein (e.g., at 10 µM) with a 5- to 10-fold molar excess of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide for a defined period (e.g., 1-4 hours) at room temperature. Prepare a control sample with protein and vehicle (e.g., DMSO) only.

  • Desalting: Use a C4 ZipTip or similar reversed-phase chromatography medium to desalt the samples and remove unbound inhibitor.

  • Mass Analysis: Analyze the samples using an ESI-TOF or Orbitrap mass spectrometer.

  • Data Interpretation: Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of the protein. A mass increase equal to the molecular weight of the inhibitor (190.22 Da for N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide) confirms the formation of a 1:1 covalent adduct.

Part 2: Crystallographic Structure Determination and Refinement

With evidence of covalent binding in hand, the next step is to obtain a high-resolution crystal structure. This provides the definitive, atomic-level view of the interaction.

Experimental Protocol: Co-crystallization and Data Collection

  • Complex Formation: Incubate the purified protein with a 3- to 5-fold molar excess of the inhibitor for several hours to ensure complete reaction. Verify complex formation via intact protein MS.

  • Crystallization: Set up crystallization trials using vapor diffusion (sitting or hanging drop) by screening a wide range of commercially available or in-house conditions. The pre-formed complex is often more stable and homogeneous, favoring crystallization over soaking experiments for irreversible inhibitors.

  • Crystal Harvesting and Cryo-protection: Harvest suitable crystals and flash-cool them in liquid nitrogen, typically after a brief soak in a cryoprotectant solution to prevent ice formation.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source. The high intensity and tunable wavelength of synchrotron radiation are essential for obtaining high-resolution data.[9]

The Litmus Test: Electron Density Map Analysis

The most critical step in validating the covalent bond is the meticulous analysis of the electron density maps.[13] After an initial molecular replacement solution and preliminary refinement of the protein chain, the inhibitor is omitted from the model to calculate an unbiased difference map (Fo-Fc).

  • A Positive Fo-Fc Peak: A strong, continuous positive density in the Fo-Fc map that clearly connects the sulfur atom of the target cysteine residue to the β-carbon of the acrylamide warhead is the hallmark of covalent bond formation.

  • Ligand Fitting: The N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide molecule should then be modeled into this density. The fit should be unambiguous, with the pyrimidine ring making clear, chemically sensible interactions with the surrounding protein residues.

  • Refinement: Following ligand placement, several cycles of refinement are performed. The final refined model should exhibit excellent geometry and low R-work/R-free values. Crucially, the B-factors (atomic displacement parameters) for the ligand should be comparable to those of the surrounding protein residues, indicating a well-ordered and stably bound molecule.

Data Quality MetricAcceptable Range (for ~2.0 Å Resolution)Significance in Validation
Resolution (Å) < 2.5 ÅHigher resolution allows for more confident placement of the ligand and visualization of the covalent bond.[7][14]
R-work / R-free < 0.20 / < 0.25Measures the agreement between the model and the experimental data. A low R-free indicates the model is not over-fitted.[14]
Ramachandran Plot >98% in favored regionsConfirms the stereochemical quality of the protein backbone.[14]
Ligand B-factors Comparable to surrounding protein atomsHigh B-factors may indicate low occupancy or a poorly defined binding mode.
Fo-Fc map (ligand omitted) > 3σ peak connecting Cys-S to ligandDirect evidence of the covalent linkage before the ligand is modeled.
Part 3: Orthogonal Validation – Beyond the Crystal
Key Technique 1: Mass Spectrometry-Based Peptide Mapping

To independently confirm the exact site of modification, tandem mass spectrometry (MS/MS) on the digested protein-inhibitor complex is the method of choice.[15][16]

Experimental Protocol: Peptide Mapping MS/MS

  • Complex Formation & Digestion: Form the covalent complex as described previously. Denature the protein and digest it into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.

  • Data Analysis: Search the MS/MS data against the protein's sequence, specifying a variable modification on cysteine residues corresponding to the mass of the inhibitor (190.22 Da). The identification of a peptide with this specific mass shift, and fragmentation data (b- and y-ions) that pinpoint the modification to a particular cysteine, provides definitive confirmation of the binding site.[15]

Key Technique 2: Cryo-Electron Microscopy (Cryo-EM)

For large proteins or complexes that are resistant to crystallization, single-particle cryo-EM has emerged as a powerful alternative for structure determination.[17][18] Recent advances have pushed the resolution of cryo-EM into a range where small molecule inhibitors can be clearly visualized, even for proteins near the theoretical size limit.[19][20]

Comparison of X-ray Crystallography and Cryo-EM for Covalent Complex Validation

FeatureX-ray CrystallographyCryo-Electron Microscopy
Sample State Crystalline solidVitrified solution
Resolution Routinely < 2.0 Å for well-behaved systemsTypically 2.5 - 4.0 Å, but sub-2.5 Å is becoming more common.[19][20]
Key Advantage Highest achievable resolution, providing unparalleled detail of the covalent bond and interactions.[7]No need for crystallization, allowing analysis of complexes that are difficult to crystallize. Can capture different conformational states.[17][18]
Key Limitation Requires well-diffracting crystals, which can be a major bottleneck. Crystal packing may introduce artifacts.Resolution for the bound ligand can be lower than for the surrounding protein.[21] May be challenging for smaller proteins (<50 kDa).
Validation of Covalent Bond Unambiguous visualization of connecting electron density.Visualization of connecting density is possible at high resolution (<3.0 Å), but may be less clear than in crystallography.

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node [shape=box, style="rounded,filled", fontcolor="#202124"];
edge [color="#5F6368"];
subgraph "Primary Structural Method"
    XRAY [label="X-ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end

subgraph "Orthogonal Validation Methods"
    MS [label="Mass Spectrometry (Intact & Peptide Mapping)", fillcolor="#34A853", fontcolor="#FFFFFF"];
    CRYOEM [label="Cryo-EM", fillcolor="#FBBC05", fontcolor="#202124"];
    ASSAYS [label="Biochemical Assays (e.g., IC50 shift)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
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XRAY -- "Confirms Covalent Bond & Binding Site" --> MS;
MS -- "Provides Independent Confirmation" --> XRAY;
XRAY -- "Alternative for Non-Crystallizable Targets" --> CRYOEM;
XRAY -- "Correlates Structure with Function" --> ASSAYS;

}

Synergy of Validation Techniques.

Conclusion

The validation of a protein complex with a covalent inhibitor like N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide is a rigorous, multi-step process that demands scientific integrity at its core. X-ray crystallography provides the most detailed, atomic-level picture of the covalent adduct, but its findings must be interpreted with care and supported by a framework of orthogonal evidence.[7][8]

A self-validating system, as described here, begins with in-solution confirmation of the reaction via mass spectrometry, proceeds to high-resolution crystallographic analysis focused on unbiased electron density maps, and is ultimately corroborated by independent techniques like peptide mapping or cryo-EM. By adhering to this comprehensive approach, researchers can have the highest degree of confidence in their structural models, paving the way for successful structure-guided design and the development of next-generation covalent therapeutics.

References
  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)
  • Protein X-ray Crystallography in Drug Discovery.
  • Cryo-EM-Guided Binding Pocket Optimization for Small Molecule Drugs.
  • CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors.Oxford Academic.
  • Chemoproteomic methods for covalent drug discovery.PMC.
  • Electrophilic warheads in covalent drug discovery: an overview.Taylor & Francis Online.
  • Cryo-EM for Protein-Ligand Complexes.
  • OTAVA Covalent Inhibitors Library.OTAVA.
  • MS-Based Covalent Binding Analysis.ICE Bioscience.
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d
  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.BioAscent.
  • The expanding repertoire of covalent warheads for drug discovery.PubMed.
  • Technologies for Direct Detection of Covalent Protein-Drug Adducts.PubMed.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.MDPI.
  • Covalent inhibitors: a rational approach to drug discovery.RSC Publishing.
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery.
  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors.PMC.
  • High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit.Sciety.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts.MDPI.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.PMC.
  • Recent advances in the development of covalent inhibitors.PMC.
  • High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit.bioRxiv.
  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification.
  • Cryo-EM ligand building using AlphaFold3-like model and molecular dynamics.PMC.
  • X-ray crystallographic studies of protein-ligand interactions.PubMed.
  • Protein X-Ray Structure Valid
  • Studying Protein–Ligand Interactions Using X-Ray Crystallography.SpringerLink.
  • Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning.PMC.

Sources

A Comparative Guide to the Electrophilicity of Michael Acceptors: Featuring N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise calibration of electrophilicity in covalent inhibitors is a critical aspect of modern drug design. Michael acceptors, a class of electrophilic compounds, are frequently employed as "warheads" in targeted covalent inhibitors due to their ability to form stable bonds with nucleophilic residues on target proteins.[1][2] The reactivity of these warheads must be finely tuned; excessive reactivity can lead to off-target effects and toxicity, while insufficient reactivity may result in low efficacy.[1][2] This guide provides a comparative analysis of the electrophilicity of various Michael acceptors, with a special focus on N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide, a compound of interest in medicinal chemistry.

The Michael Addition Reaction: A Foundation of Covalent Inhibition

The cornerstone of the functionality of Michael acceptors is the Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3][4] In a biological context, the most relevant nucleophiles are the thiol groups of cysteine residues within proteins.[2][5] The reaction proceeds via nucleophilic attack at the β-carbon of the unsaturated system, leading to the formation of a stable covalent bond.[3][6]

The kinetics of this reaction are typically described by a two-step mechanism. Initially, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent complex (E·I). This is followed by an irreversible chemical step where the covalent bond is formed (E-I). The efficiency of this process is often quantified by the second-order rate constant, kinact/Ki, which encapsulates both the initial binding affinity (Ki) and the rate of inactivation (kinact).[1][7]

Assessing Electrophilicity: Experimental and Computational Approaches

A quantitative understanding of a Michael acceptor's electrophilicity is paramount for predicting its reactivity. Several experimental and computational methods are employed for this purpose.

Experimental Assessment: The Glutathione (GSH) Reactivity Assay

A widely accepted method for quantifying the reactivity of Michael acceptors is to measure the rate of their reaction with the tripeptide glutathione (GSH).[5] GSH contains a nucleophilic thiol group, mimicking the side chain of cysteine, and its reaction with Michael acceptors can be conveniently monitored using techniques like HPLC or NMR spectroscopy.[2][5] The second-order rate constant for the GSH conjugation reaction (kGSH) serves as a reliable indicator of the compound's intrinsic electrophilicity.[5]

Computational Assessment: The Power of In Silico Modeling

Computational chemistry offers powerful tools to predict and rationalize the electrophilicity of Michael acceptors. Key parameters include:

  • LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy generally correlates with higher electrophilicity, as it indicates a greater willingness of the molecule to accept electrons.[8][9]

  • Parr's Electrophilicity Index (ω): This descriptor provides a quantitative measure of the energy stabilization of a molecule when it becomes saturated with electrons from the external environment.[10][11]

  • Methyl Anion Affinity: This calculated value has shown good correlation with experimentally observed electrophilic reactivities for a wide range of Michael acceptors.[10][11]

  • Transition-State Calculations: Quantum chemical calculations of the transition state for the Michael addition reaction with a model nucleophile (e.g., methanethiol) can provide valuable insights into the reaction kinetics.[12][13]

Comparative Analysis of Michael Acceptor Electrophilicity

Michael Acceptor ClassGeneral StructureRelative ElectrophilicityKey Structural Determinants
α,β-Unsaturated Ketones R-CO-CH=CH-R'HighThe carbonyl group is a strong electron-withdrawing group, significantly activating the double bond.
α,β-Unsaturated Esters R-O-CO-CH=CH-R'Moderate to HighThe ester group is also strongly electron-withdrawing, leading to substantial reactivity.
Acrylamides R-NH-CO-CH=CH₂Low to ModerateThe nitrogen atom's lone pair can donate electron density to the carbonyl group, reducing its electron-withdrawing capacity and thus moderating the electrophilicity.[2]
N,N-Disubstituted Acrylamides R₂N-CO-CH=CH₂LowThe two alkyl groups on the nitrogen further increase electron donation, making these compounds generally less reactive than monosubstituted acrylamides.
Cyanoacrylates R-O-CO-C(CN)=CH₂Very HighThe additional cyano group at the α-position is strongly electron-withdrawing, leading to a highly electrophilic double bond.[4]
N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide Predicted: Moderate The pyrimidine ring is an electron-withdrawing heterocycle, which is expected to increase the electrophilicity of the acrylamide moiety compared to a simple alkyl-substituted acrylamide. The dimethyl substitution on the pyrimidine ring will have a minor electron-donating effect.

Experimental Protocol: Glutathione (GSH) Reactivity Assay

This protocol outlines a general procedure for determining the second-order rate constant (kGSH) for the reaction of a Michael acceptor with glutathione.

Materials:

  • Michael acceptor of interest

  • Glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Organic solvent for dissolving the Michael acceptor (e.g., DMSO, acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the Michael acceptor in a suitable organic solvent.

    • Prepare a stock solution of GSH in the phosphate buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the phosphate buffer and the Michael acceptor stock solution to achieve the desired final concentration.

    • Initiate the reaction by adding the GSH stock solution. Ensure rapid and thorough mixing.

  • Time-Course Monitoring:

    • At predetermined time points, withdraw aliquots from the reaction mixture.

    • Quench the reaction immediately (e.g., by adding a strong acid like trifluoroacetic acid).

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining Michael acceptor or the formation of the GSH adduct.

  • Data Analysis:

    • Plot the natural logarithm of the Michael acceptor concentration versus time. For a pseudo-first-order reaction (with GSH in excess), this plot should be linear.

    • The slope of this line gives the pseudo-first-order rate constant (kobs).

    • The second-order rate constant (kGSH) is calculated by dividing kobs by the concentration of GSH.

Visualizing the Workflow and Reactivity

Experimental Workflow for Determining kGSH

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_ma Michael Acceptor Stock Solution reaction_mix Reaction Mixture (Buffer + MA + GSH) stock_ma->reaction_mix stock_gsh GSH Stock Solution stock_gsh->reaction_mix quenching Quenching reaction_mix->quenching Aliquots at time points hplc HPLC Analysis quenching->hplc data_analysis Data Analysis (ln[MA] vs. time) hplc->data_analysis k_gsh k_gsh data_analysis->k_gsh k_GSH

Caption: Workflow for the experimental determination of the second-order rate constant (kGSH).

Relative Electrophilicity of Michael Acceptors

reactivity_scale reactivity Low Electrophilicity Moderate Electrophilicity High Electrophilicity nn_di_acrylamide N,N-Disubstituted Acrylamide acrylamide Acrylamide target_compound N-(4,6-dimethylpyrimidin-2-yl) prop-2-enamide (Predicted) ketone α,β-Unsaturated Ketone ester α,β-Unsaturated Ester cyanoacrylate Cyanoacrylate

Caption: A qualitative comparison of the electrophilicity of different Michael acceptors.

Conclusion

The electrophilicity of a Michael acceptor is a critical parameter in the design of covalent inhibitors. While unsubstituted acrylamides are generally considered to be of low to moderate reactivity, the introduction of an electron-withdrawing pyrimidine ring in N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide is predicted to enhance its electrophilicity. A thorough understanding of the structure-reactivity relationships, guided by both experimental data and computational modeling, is essential for the rational design of safe and effective covalent therapeutics.

References

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society.
  • Covalent inhibitors - Kinase Logistics Europe. Carna Biosciences.
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • A Perspective on the Kinetics of Covalent and Irreversible Inhibition. PubMed.
  • Covalent drugs and inhibitors characterization based on kinetic properties.
  • Prediction of Michael-Type Acceptor Reactivity toward Glutathione.
  • Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society.
  • Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry (RSC Publishing).
  • Examination of Michael addition reactivity towards glutathione by transition-state calcul
  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-c
  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI.
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC.
  • Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjug
  • Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. DOI.
  • Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glut
  • Michael-type addition. Reaction mechanism of an R,-unsaturated compound...
  • Local Electrophilicity Predicts the Toxicity-Relevant Reactivity of Michael Acceptors.
  • Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines.
  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology.
  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response.
  • Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. Organic & Biomolecular Chemistry.
  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction.
  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing.
  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? MDPI.
  • Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks.
  • Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study. PMC.
  • N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methyl-prop-2-enamide. NextSDS.
  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Digital CSIC.
  • Theoretical and Experimental Study of the Regioselectivity of Michael Additions. FIUnix Faculty Sites.
  • Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi RCS.
  • (2E)-N-(4,6-dimethylpyrimidin-2-yl)-3-phenylprop-2-enamide. CAS#:328119-33-1.
  • Design principles for the energy level tuning in donor/acceptor conjug
  • Total energy, energy of HOMO and LUMO, energy gap, of 10, 11, 12, 13,...
  • Tuning the HOMO and LUMO Energy Levels of Organic Chromophores for Dye Sensitized Solar Cells.
  • Innovative Syntheses and Reactivity of Propiolamidines. MDPI.
  • N-(4,6-Dimethylpyrimidin-2-yl)prop-2-enamide. Sapphire Bioscience.
  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Usiena air.
  • 4-Amino-N-(4,6-dimethyl-pyrimidin-2-yl)benzene-sulfonamide-2-nitro-benzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online.
  • What defines electrophilicity in carbonyl compounds. Chemical Science (RSC Publishing).
  • N-(4,6-Dimethylpyrimidin-2-yl)prop-2-enamide. CRO Splendid Lab Pvt. Ltd..
  • (PDF) N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide.

Sources

Safety Operating Guide

Operational & Safety Guide: Handling and Disposal of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational protocol to address the critical safety, handling, and disposal requirements for N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide . This compound features a highly reactive prop-2-enamide (acrylamide) moiety conjugated to a pyrimidine ring, a structural motif frequently utilized in drug development as a targeted covalent inhibitor (acting as a Michael acceptor for cysteine residues).

Because of its electrophilic nature, this compound poses significant toxicological risks, including neurotoxicity, reproductive toxicity, and severe dermal absorption hazards[1]. The following self-validating protocols ensure that laboratory personnel can safely handle the material while maintaining strict compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.

Chemical Causality and Hazard Profile

The inherent danger of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide lies in its α,β-unsaturated carbonyl group. This Michael acceptor does not discriminate between target kinase cysteines and off-target biological nucleophiles. Upon exposure, it can readily cross biological membranes—including unbroken skin—and covalently modify cellular proteins and DNA[2].

To mitigate these risks, all operational protocols must account for the compound's volatility as a dust hazard and its potential for violent, exothermic polymerization if exposed to heat, oxidizing agents, or peroxides[1].

Quantitative Safety & Exposure Data

The following table summarizes the critical safety thresholds and physical properties associated with acrylamide-derived reactive intermediates[1][3].

ParameterValue / SpecificationOperational Implication
OSHA PEL (8-hour TWA) 0.3 mg/m³Mandates the use of a Class II Biological Safety Cabinet (BSC) or chemical fume hood for all powder handling.
NIOSH REL (10-hour TWA) 0.03 mg/m³Requires strict environmental monitoring if large-scale synthesis is performed.
Hazard Classes 6.1 (Poison), Combustible SolidMust be stored away from heat, metals, and oxidizers.
Decomposition Temp. >85°C (184°F)Risk of violent polymerization releasing ammonia and nitrogen oxides[1].

Standard Operating Procedure: Handling and Spill Response

Routine Handling Methodology
  • Engineering Controls: All weighing and manipulation of the dry powder must occur within an exhausted enclosure (e.g., chemical fume hood) to prevent aerosolization[4].

  • PPE Requirements: Personnel must wear standard safety goggles, a fully buttoned lab coat with Tyvek sleeves, and double-layered nitrile or butyl rubber gloves[1][4]. Gloves must be changed immediately if contamination is suspected, or routinely every two hours.

  • Preparation: Cover the designated work area with disposable, absorbent bench pads to contain micro-spills.

Chemical Spill Decontamination Protocol

In the event of a spill, standard sweeping is strictly prohibited due to the risk of aerosolizing the neurotoxic powder. The protocol relies on chemical deactivation via radical-initiated polymerization, converting the hazardous monomer into a benign, non-reactive polymer[5].

  • Isolation: Evacuate the immediate area and don a self-contained breathing apparatus (SCBA) if the spill is large or outside a ventilated hood[3].

  • Containment (Solid): Cover the spilled powder with paper towels and gently dampen with water to suppress dust formation[5].

  • Chemical Deactivation: Spray the contaminated surface with a 1.6% potassium persulfate solution, immediately followed by a 1.6% sodium metabisulfite solution. This redox initiator system rapidly polymerizes the acrylamide derivative[5].

  • Collection: Allow 30 minutes for complete polymerization. Mechanically collect the resulting polymer using a non-sparking spatula and place it into a sealable, shatter-resistant secondary container[4][5].

  • Final Wash: Wash the area with a strong detergent and water solution, followed by a final rinse. Do not wash any residue down the sewer[1].

Waste Segregation and Disposal Plan

Acrylamide derivatives are classified as hazardous waste and are strictly prohibited from standard sink or trash disposal[4].

Step-by-Step Disposal Workflow
  • Liquid Waste: Collect all organic and aqueous solutions containing the compound in compatible, clearly labeled High-Density Polyethylene (HDPE) carboys. Keep the container tightly closed and store it away from heat sources to prevent auto-polymerization.

  • Solid Waste: Place all contaminated bench pads, gloves, and empty reagent vials into a designated, heavy-duty hazardous waste bag.

  • Polymerized Gels/Residues: If the compound was polymerized during an experiment or spill cleanup, loosen the polymerized matrix with a spatula and dispose of it in a separate designated collection container[5].

  • Manifesting: Label all containers with the exact chemical name, concentration, and the hazard warning: "Toxic, Contains Reactive Acrylamide Derivative."

  • EHS Transfer: Transfer the sealed, shatter-resistant containers to your institution's Environment, Health & Safety (EHS) Hazardous Materials Management team for final incineration[4].

Disposal Workflow Visualization

The following diagram illustrates the logical routing of N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide waste streams to ensure compliance and safety.

G Start N-(4,6-dimethylpyrimidin-2-yl) prop-2-enamide Waste Liquid Liquid Waste / Solutions Start->Liquid Solid Solid Powder / Contaminated PPE Start->Solid Polymerize In-situ Polymerization (Persulfate + Metabisulfite) Liquid->Polymerize Spills / Decontamination Segregate Segregate in Shatter-Resistant Secondary Containers Liquid->Segregate Direct Disposal Solid->Segregate Bagged Solid Waste Polymerize->Segregate EHS EHS Hazardous Waste Collection & Incineration Segregate->EHS Manifest & Transfer

Caption: Waste segregation and chemical deactivation workflow for reactive acrylamide derivatives.

References

  • University of Michigan Environment, Health & Safety. Acrylamide - Environment, Health & Safety Standard Operating Procedure.

  • New Jersey Department of Health. Acrylamide - Hazardous Substance Fact Sheet.

  • University of Nebraska-Lincoln Environmental Health and Safety. Acrylamide Safe Operating Procedure.

  • Carl Roth. Safety Data Sheet: Acrylamide.

  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Draft Toxicological Profile for Acrylamide.

Sources

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